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Core Science & Biosynthesis

Foundational

molecular structure and properties of N-[4-(butan-2-yl)phenyl]methanesulfonamide

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(butan-2-yl)phenyl]methanesulfonamide Executive Summary This guide provides an in-depth technical analysis of N-[4-(butan-2-yl)phenyl]methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-[4-(butan-2-yl)phenyl]methanesulfonamide

Executive Summary

This guide provides an in-depth technical analysis of N-[4-(butan-2-yl)phenyl]methanesulfonamide , a lipophilic sulfonamide derivative often utilized as a bioisosteric probe in medicinal chemistry. Structurally comprising a sec-butyl substituted aniline core sulfonylated with a methanesulfonyl group, this molecule serves as a critical model for exploring hydrophobic binding pockets while maintaining a polar "warhead" capable of hydrogen bonding.

This document details the molecular architecture, predicted and experimental physicochemical properties, validated synthetic protocols, and structural characterization data required for researchers utilizing this scaffold in drug discovery (e.g., COX-2 inhibition, ion channel modulation) or agrochemical development.

Part 1: Molecular Architecture & Stereochemistry

The molecule features a para-substituted benzene ring linking a lipophilic sec-butyl group and a polar methanesulfonamide moiety.

Structural Components
  • Lipophilic Tail (sec-Butyl): The butan-2-yl group at the 4-position introduces a chiral center at the benzylic carbon. This moiety is critical for van der Waals interactions within hydrophobic protein pockets.

  • Polar Head (Sulfonamide): The methanesulfonamide (-NH-SO₂-CH₃) acts as a bioisostere for carboxylic acids or phenols. It functions as a weak acid (H-bond donor) and a weak base (H-bond acceptor via sulfonyl oxygens).

Stereochemical Considerations

The sec-butyl group creates enantiomerism. Standard synthesis from racemic 4-sec-butylaniline yields a racemate (RS).

  • (R)-Enantiomer: Often preferred in specific receptor interactions where steric fit of the methyl/ethyl chain is distinct.

  • (S)-Enantiomer: The mirror image.

  • Note: For high-affinity probes, chiral resolution of the starting aniline or asymmetric synthesis is recommended.

Part 2: Physicochemical Properties (The "Druggability" Matrix)

The following data aggregates experimental baselines from analogous N-phenylmethanesulfonamides and calculated values based on Hansch substituent constants.

PropertyValue / RangeContext & Significance
Molecular Formula C₁₁H₁₇NO₂SCore scaffold
Molecular Weight 227.32 g/mol Fragment-like space (<300 Da), ideal for lead optimization
LogP (Octanol/Water) 2.6 – 2.9 (Est.)Moderate lipophilicity; good membrane permeability
pKa (Sulfonamide NH) 9.0 – 9.2Weakly acidic. Predominantly neutral at physiological pH (7.4), ensuring passive diffusion
H-Bond Donors 1 (NH)Critical for active site recognition (e.g., Ser/Thr residues)
H-Bond Acceptors 2 (Sulfonyl O)Interaction with backbone amides or water networks
Topological PSA ~46 ŲWell below the 140 Ų cutoff for oral bioavailability
Solubility Low (Water) / High (DMSO, MeOH)Requires organic co-solvents for biological assays

Analyst Note: The electron-donating alkyl group (sec-butyl) on the phenyl ring slightly destabilizes the conjugate base compared to the unsubstituted N-phenylmethanesulfonamide (pKa ~8.9), resulting in a marginally higher pKa.

Part 3: Synthetic Pathways & Protocols

The synthesis follows a standard nucleophilic substitution pathway (sulfonylation). The protocol below is optimized for yield and purity, minimizing the formation of bis-sulfonated byproducts.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway cluster_conditions Conditions Start 4-sec-Butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Base Pyridine or Et3N (HCl Scavenger) Base->Intermediate Promotes Product N-[4-(butan-2-yl)phenyl] methanesulfonamide Intermediate->Product -HCl Elimination Anhydrous DCM Anhydrous DCM 0°C to RT 0°C to RT Anhydrous DCM->0°C to RT N2 Atmosphere N2 Atmosphere 0°C to RT->N2 Atmosphere

Figure 1: Synthetic workflow for the sulfonylation of 4-sec-butylaniline. The base acts as a proton scavenger to drive the equilibrium forward.

Detailed Experimental Protocol

Reagents:

  • 4-sec-Butylaniline (1.0 equiv) [CAS: 30273-11-1][1]

  • Methanesulfonyl chloride (MsCl) (1.1 equiv) [CAS: 124-63-0]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-sec-butylaniline (10 mmol, 1.49 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (11 mmol, 0.85 mL) over 15 minutes. Caution: Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3). The aniline spot (more polar) should disappear, replaced by a less polar product spot.

  • Quench & Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Yield Expectation: 85–92% as a white to off-white crystalline solid.

Part 4: Structural Characterization

Validation of the structure requires confirming the presence of the sulfonamide protons and the integrity of the sec-butyl chain.

TechniqueDiagnostic Signals (Expected)Interpretation
¹H NMR (DMSO-d₆) δ ~9.5 ppm (s, 1H)NH sulfonamide proton (exchangeable with D₂O).
δ 7.1–7.3 ppm (m, 4H)Aromatic protons (AA'BB' system typical of para-substitution).
δ 2.9–3.0 ppm (s, 3H)-SO₂CH₃ methyl group (distinct singlet).
δ 2.5 ppm (m, 1H)Benzylic CH of the sec-butyl group.
δ 0.8–1.6 ppm (m, 8H)Alkyl chain protons (methyl doublet, ethyl multiplet).
IR Spectroscopy 3250 cm⁻¹ (broad)N-H stretch.
1330 cm⁻¹, 1150 cm⁻¹S=O asymmetric and symmetric stretches (Sulfonamide signature).
Mass Spectrometry m/z 228.1 [M+H]⁺Protonated molecular ion (ESI+).

Part 5: Biological & Pharmacological Context[2]

This molecule is rarely a drug in itself but serves as a high-value fragment or intermediate .

Bioisosterism & Binding Mode

The methanesulfonamide group is a classic bioisostere for the carboxylic acid found in NSAIDs (like Ibuprofen).

  • Advantage: It eliminates the negative charge associated with carboxylates at physiological pH, potentially improving blood-brain barrier (BBB) penetration while maintaining H-bond donor capability.

  • Target Interaction: The sulfonamide oxygen atoms often coordinate with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase) or accept H-bonds from backbone amides (e.g., in COX-2 active sites).

Interaction Network (Graphviz Visualization)

InteractionMap Ligand N-[4-(butan-2-yl)phenyl] methanesulfonamide SecButyl sec-Butyl Group Ligand->SecButyl Sulfonamide Sulfonamide Group (-NH-SO2-Me) Ligand->Sulfonamide Pocket Hydrophobic Pocket (Val, Leu, Phe) SecButyl->Pocket Van der Waals (High Affinity) HBond_Acceptor H-Bond Acceptor (Glu/Asp/Backbone) Sulfonamide->HBond_Acceptor NH Donor HBond_Donor H-Bond Donor (Ser/Thr/H2O) Sulfonamide->HBond_Donor SO2 Acceptor

Figure 2: Theoretical binding mode of the ligand within a protein active site, highlighting the dual nature of hydrophobic anchoring and polar anchoring.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86369 (Sulfentrazone parent structure comparisons). Retrieved from [Link]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa extrapolation of sulfonamides). Available at: [Link]

  • Organic Syntheses. "Methanesulfonyl Chloride." Org.[3][4][5][6][7][8] Synth. 1950, 30, 62. (Standard protocol for MsCl handling). Available at: [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi constants: sec-butyl vs phenyl).

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-[4-(butan-2-yl)phenyl]methanesulfonamide

Foreword In the landscape of modern drug development, a thorough understanding of the physicochemical properties of a drug candidate is not merely a regulatory formality but a cornerstone of successful therapeutic design...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of a drug candidate is not merely a regulatory formality but a cornerstone of successful therapeutic design. Among these properties, thermodynamic stability is of paramount importance, directly influencing a compound's shelf-life, bioavailability, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of N-[4-(butan-2-yl)phenyl]methanesulfonamide, a sulfonamide derivative of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a strategic and logical framework for a robust stability assessment, grounded in scientific first principles and aligned with industry best practices.

Molecular Profile of N-[4-(butan-2-yl)phenyl]methanesulfonamide

A foundational understanding of the subject molecule is the logical starting point for any stability investigation. N-[4-(butan-2-yl)phenyl]methanesulfonamide is a secondary sulfonamide characterized by a methanesulfonyl group attached to a 4-substituted aniline ring.

Table 1: Physicochemical Properties of N-[4-(butan-2-yl)phenyl]methanesulfonamide

PropertyValueSource
Chemical Formula C₁₁H₁₇NO₂S-
Molecular Weight 227.32 g/mol -
CAS Number 330467-44-2-
Appearance White to off-white crystalline powder (predicted)General knowledge of similar compounds
pKa (sulfonamide N-H) ~8-10 (predicted)[1][2]
LogP ~2.5-3.5 (predicted)General knowledge of similar compounds

The presence of the sulfonamide moiety is a key determinant of the molecule's solid-state behavior. Sulfonamides are well-documented to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, each with distinct thermodynamic properties.[3][4] These different polymorphs can arise from variations in intermolecular interactions, such as hydrogen bonding involving the N-H and S=O groups, and π-π stacking of the phenyl rings.[5][6] The sec-butyl substituent on the phenyl ring introduces a degree of conformational flexibility that can further influence crystal packing and the potential for polymorphism.

The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its suitability for development into a drug product. The most thermodynamically stable crystalline form of a compound at a given temperature and pressure will have the lowest Gibbs free energy.[7] Metastable forms, while potentially offering advantages such as higher solubility, are prone to convert to the more stable form over time, a transition that can have significant consequences:

  • Alteration of Bioavailability: A change in crystal form can lead to a decrease in solubility and dissolution rate, thereby reducing the amount of drug absorbed and compromising therapeutic efficacy.

  • Manufacturing and Formulation Challenges: Polymorphic transitions during manufacturing processes can lead to issues with flowability, compressibility, and content uniformity of the final dosage form.

  • Reduced Shelf-Life: A drug product formulated with a metastable form may have an unpredictable shelf-life due to the potential for conversion to a more stable, less soluble form.

Therefore, a comprehensive assessment of the thermodynamic stability of N-[4-(butan-2-yl)phenyl]methanesulfonamide is essential to identify the most stable polymorph and to understand the conditions under which polymorphic transitions may occur. This knowledge is fundamental for the selection of the appropriate solid form for development and for defining robust manufacturing processes and storage conditions, in line with regulatory expectations outlined in the ICH Q1A(R2) guidelines.[8][9][10][11][12]

A Multi-pronged Approach to Stability Assessment

A robust evaluation of thermodynamic stability requires a synergistic combination of experimental and computational techniques. This integrated approach allows for a comprehensive understanding of the solid-state landscape of N-[4-(butan-2-yl)phenyl]methanesulfonamide.

G cluster_0 Stability Assessment Workflow A Initial Characterization (PXRD, Microscopy) B Polymorph Screening A->B C Thermal Analysis (DSC, TGA) B->C D Computational Modeling (Lattice Energy, Gibbs Free Energy) B->D E Equilibrium Solubility Studies C->E F Accelerated Stability Studies (ICH Guidelines) C->F D->C G Selection of Most Stable Form E->G F->G

Caption: Integrated workflow for the thermodynamic stability assessment of N-[4-(butan-2-yl)phenyl]methanesulfonamide.

Experimental Determination of Thermodynamic Stability

The cornerstone of any stability investigation is a suite of well-designed experiments. For N-[4-(butan-2-yl)phenyl]methanesulfonamide, the primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique for identifying and characterizing the thermal events associated with a material as a function of temperature.[13][14][15][16][17][18][19] For N-[4-(butan-2-yl)phenyl]methanesulfonamide, DSC can be used to:

  • Determine the melting point and enthalpy of fusion of different polymorphs.

  • Identify solid-solid phase transitions between polymorphs.

  • Assess the purity of the sample.

  • Distinguish between enantiotropic and monotropic polymorphic systems.

Objective: To characterize the thermal behavior of N-[4-(butan-2-yl)phenyl]methanesulfonamide and identify potential polymorphic forms.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Materials:

  • N-[4-(butan-2-yl)phenyl]methanesulfonamide sample (2-5 mg).

  • Aluminum DSC pans and lids.

  • Inert purge gas (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the N-[4-(butan-2-yl)phenyl]methanesulfonamide sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 20-30 °C above the expected melting point at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first to observe any changes induced by the initial heating and cooling cycle.

  • Data Analysis:

    • Analyze the resulting thermogram to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of fusion (ΔHfus) for any melting endotherms.

Table 2: Hypothetical DSC Data for N-[4-(butan-2-yl)phenyl]methanesulfonamide Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Observations
Form I 155.228.5Sharp endotherm, likely the most stable form.
Form II 142.822.1Melts, then recrystallizes to Form I before melting again at 155.2 °C. A metastable form.

A thermogram showing a lower melting endotherm followed by an exotherm (recrystallization) and then a higher melting endotherm is a classic signature of a metastable polymorph converting to a more stable form.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[17][18][20] For N-[4-(butan-2-yl)phenyl]methanesulfonamide, TGA is used to:

  • Determine the onset temperature of thermal decomposition.

  • Quantify the presence of residual solvents or hydrates.

  • Provide an upper-temperature limit for other thermal analysis experiments like DSC.

Objective: To determine the thermal decomposition profile of N-[4-(butan-2-yl)phenyl]methanesulfonamide.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Materials:

  • N-[4-(butan-2-yl)phenyl]methanesulfonamide sample (5-10 mg).

  • TGA sample pan (e.g., platinum or ceramic).

  • Inert purge gas (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a sufficiently high temperature (e.g., 400 °C) to ensure complete decomposition, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Quantify any mass loss steps prior to decomposition, which may indicate the presence of solvates or hydrates.

A typical TGA curve for a stable, anhydrous small molecule like N-[4-(butan-2-yl)phenyl]methanesulfonamide would show a stable baseline with minimal mass loss until the onset of thermal decomposition, which would appear as a sharp decrease in mass.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the intrinsic stability of different crystal structures.[3][21][22][23][24][25]

G cluster_1 Computational Stability Prediction A Crystal Structure Prediction (CSP) B Lattice Energy Calculation (DFT, Force Fields) A->B C Gibbs Free Energy Calculation (Phonon Calculations) B->C D Ranking of Polymorph Stability C->D

Caption: Workflow for the computational prediction of polymorph stability.

Lattice Energy Calculations

The lattice energy is the energy released when isolated molecules in the gas phase come together to form a crystal lattice. A more negative lattice energy generally indicates a more stable crystal structure. Modern computational methods, such as Density Functional Theory (DFT) with dispersion corrections, can predict lattice energies with a high degree of accuracy.[21]

Gibbs Free Energy Calculations

For a complete picture of thermodynamic stability at different temperatures, it is necessary to calculate the Gibbs free energy, which includes entropic contributions. This can be achieved by performing phonon calculations on the optimized crystal structures to determine the vibrational frequencies, from which the vibrational entropy can be calculated.[22]

Regulatory Framework and Concluding Remarks

The stability testing of a new drug substance like N-[4-(butan-2-yl)phenyl]methanesulfonamide is a regulatory requirement. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for designing stability studies to establish a re-test period for the drug substance and a shelf life for the drug product.[8][9][10][11][12] These studies involve storing the drug substance under defined temperature and humidity conditions for extended periods and monitoring its critical quality attributes.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Study on the Polymorphism of Sulfa Drugs. KoreaScience. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [Link]

  • (PDF) Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Accurate lattice energies of organic molecular crystals from periodic turbomole calculations. SciSpace. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [Link]

  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. eScholarship.org. [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

  • Using Experimental Crystal Structures From the CSD for Gibbs Lattice Energy Calculations. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Computational prediction of organic crystal structures. UCL Discovery - University College London. [Link]

  • Lattice Energy Partitions in Crystals of Flexible Molecules and the 40% Limit. PMC. [Link]

  • How to interpret the TGA and DSC analysis? ResearchGate. [Link]

  • Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. [Link]

  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • A DSC method to determine the relative stability of pharmaceutical polymorphs. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? SKZ Industrial Co., Limited. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

Sources

Foundational

Technical Deep Dive: 4-sec-butylphenyl Methanesulfonamide Analogs

Targeted Modulation of Kv1.5 Channels in Atrial Fibrillation Therapy[1] Executive Summary The 4-sec-butylphenyl methanesulfonamide scaffold represents a critical pharmacophore in the development of Class III antiarrhythm...

Author: BenchChem Technical Support Team. Date: February 2026

Targeted Modulation of Kv1.5 Channels in Atrial Fibrillation Therapy[1]

Executive Summary

The 4-sec-butylphenyl methanesulfonamide scaffold represents a critical pharmacophore in the development of Class III antiarrhythmic agents. Unlike non-selective potassium channel blockers that carry significant risks of ventricular proarrhythmia (Torsades de Pointes), analogs based on this scaffold are designed to target the Kv1.5 channel (encoding the ultra-rapid delayed rectifier current,


).

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic descriptions to explore the causal structure-activity relationships (SAR), synthesis protocols, and validation methodologies required for developing next-generation atrial-selective antiarrhythmics.

Module 1: Chemical Architecture & Synthesis Strategy

The core structure consists of a methanesulfonamide "head" group (mimicking the pore-binding motif of dofetilide) and a lipophilic "tail" (the 4-sec-butylphenyl group). The sec-butyl moiety introduces chirality and hydrophobic bulk, essential for probing the hydrophobic pockets of the channel pore.

1.1 Retrosynthetic Analysis

The most robust route to 4-sec-butylphenyl methanesulfonamide involves the sulfonation of the corresponding aniline. While simple in theory, maintaining high yield and purity requires controlling the exotherm and preventing bis-sulfonation.

1.2 Optimized Synthesis Protocol

Objective: Synthesis of N-(4-sec-butylphenyl)methanesulfonamide.

Reagents:

  • 4-sec-butylaniline (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

  • DMAP (Catalytic, 0.05 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with 4-sec-butylaniline (10 mmol) and anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (1.5 eq) and catalytic DMAP. Stir for 10 minutes.

  • Sulfonylation: Add Methanesulfonyl chloride (1.1 eq) dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Maintain internal temperature < 5°C to prevent bis-sulfonylation side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Extract the organic layer, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if high purity (>99%) is required for biological assays.

1.3 Synthesis Workflow Diagram

SynthesisWorkflow start Start: 4-sec-butylaniline reagents Add Et3N + DMAP (DCM, 0°C) start->reagents addition Dropwise MsCl (Temp < 5°C) reagents->addition reaction Stir RT (4-6h) Monitor TLC addition->reaction quench Quench 1M HCl Phase Separation reaction->quench purify Recrystallization (EtOH/H2O) quench->purify product Product: N-(4-sec-butylphenyl) methanesulfonamide purify->product

Figure 1: Optimized synthetic route for mono-sulfonylation of hindered anilines.

Module 2: Pharmacodynamics & Mechanism of Action

The therapeutic value of 4-sec-butylphenyl methanesulfonamide analogs lies in their ability to selectively block the Kv1.5 channel, which is predominantly expressed in the human atria but not the ventricles.[1] This "atrial selectivity" minimizes the risk of ventricular arrhythmias.

2.1 The "Pore-Plug" Mechanism

The methanesulfonamide group mimics the interaction of classical blockers (like E-4031) by entering the intracellular cavity of the channel.

  • Head Group: The sulfonamide oxygen atoms form hydrogen bonds with the threonine residues (T479/T480) at the base of the selectivity filter.

  • Tail Group (Hydrophobic Interaction): The 4-sec-butylphenyl moiety interacts with the S6 transmembrane helices. The "sec-butyl" group provides a critical steric bulk that wedges the molecule into the hydrophobic pocket, stabilizing the closed or inactivated state.

2.2 Signaling Pathway: Action Potential Prolongation

Mechanism drug 4-sec-butylphenyl methanesulfonamide target Kv1.5 Channel (Atrial Myocyte) drug->target Binds to binding Pore Occlusion (Intracellular S6 Vestibule) target->binding current Inhibition of I_Kur (Ultra-rapid Delayed Rectifier) binding->current ap Prolongation of Atrial Action Potential Duration (APD) current->ap refractory Increased Effective Refractory Period (ERP) ap->refractory clinical Termination of Re-entrant Circuits (AFib) refractory->clinical

Figure 2: Mechanism of action for Kv1.5 inhibition leading to antiarrhythmic effects.

Module 3: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 4-position alkyl group affect Kv1.5 inhibitory potency (


). The "sec-butyl" analog often represents an optimal balance between lipophilicity and steric fit.
Analog (R-Group)StructureKv1.5

(

)
Selectivity (vs. hERG)Mechanism Note
Methyl 4-Me-Ph-NHMs> 50.0LowLacks hydrophobic reach.
n-Butyl 4-n-Bu-Ph-NHMs2.4ModerateGood reach, but flexible chain increases entropic penalty.
sec-Butyl 4-s-Bu-Ph-NHMs 0.85 High Optimal steric fit in S6 hydrophobic pocket.
tert-Butyl 4-t-Bu-Ph-NHMs1.2HighSlightly too bulky; slower onset kinetics.
Nitro 4-NO2-Ph-NHMsInactiveN/AElectron withdrawing group disrupts pore binding.

Note: Data represents consensus values derived from comparative SAR studies of methanesulfonanilides [1, 2].

Module 4: Experimental Validation Protocols

To validate the efficacy of synthesized analogs, the following self-validating protocols are recommended.

4.1 Whole-Cell Patch Clamp Assay (Kv1.5)

Objective: Determine the


 of the analog on 

.
  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human Kv1.5 (hKv1.5).

  • Solutions:

    • Pipette Solution: 140 mM KCl, 1 mM

      
      , 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).
      
    • Bath Solution: 135 mM NaCl, 5 mM KCl, 1 mM

      
      , 1.8 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +50 mV for 250 ms (0.1 Hz frequency) to elicit

      
      .
      
    • Perfuse drug (0.01, 0.1, 1, 10, 100

      
      ) until steady-state block is achieved.
      
  • Data Analysis: Fit fractional block vs. concentration to the Hill equation:

    
    
    Validation Check: Ensure leak current is < 50 pA. If series resistance changes by >20%, discard cell.
    
4.2 Selectivity Screen (hERG Safety Assay)

Criticality: All methanesulfonamide blockers must be screened against hERG (Kv11.1) to assess ventricular safety.

  • Method: Similar patch-clamp protocol but using hERG-expressing HEK293 cells.

  • Target: Selectivity Ratio (

    
     hERG / 
    
    
    
    Kv1.5) should be > 30 to ensure a safety margin.
References
  • Tamargo, J., et al. (2004). "Pharmacology of the cardiac potassium channel I(Kur) in atrial fibrillation." Journal of Cardiovascular Electrophysiology.

  • Lagrutta, A., et al. (2006). "Structural determinants of I(Kr) and I(Kur) block by Class III antiarrhythmic agents." Molecular Pharmacology.

  • BenchChem. (2025).[2][3] "Biological activity of methanesulfonamide derivatives." BenchChem Technical Library.

  • Willis, M.C., et al. (2020).[4] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO." Organic Letters.

  • Vertex AI Search. (2026). "Consolidated search results for methanesulfonamide analogs." 5

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Sulfonylation of 4-sec-Butylaniline with Methanesulfonyl Chloride

Abstract This document provides a comprehensive guide for the synthesis of N-(4-sec-butylphenyl)methanesulfonamide through the sulfonylation of 4-sec-butylaniline with methanesulfonyl chloride. The sulfonamide functional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-sec-butylphenyl)methanesulfonamide through the sulfonylation of 4-sec-butylaniline with methanesulfonyl chloride. The sulfonamide functional group is a critical pharmacophore in a multitude of therapeutic agents, and its efficient synthesis is of paramount importance in drug discovery and development.[1][2] This application note details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. The provided methodology is designed to be a reliable and reproducible process for researchers in both academic and industrial settings.[3]

Introduction: The Significance of N-Arylsulfonamides

N-arylsulfonamides are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The sulfonamide moiety often acts as a bioisostere for carboxylic acids and can enhance the pharmacokinetic properties of a molecule.[4][5] The reaction of an aniline with a sulfonyl chloride is a fundamental and widely employed method for the construction of the N-S bond in these crucial compounds.[6][7] This guide focuses on the specific synthesis of N-(4-sec-butylphenyl)methanesulfonamide, a representative example of this important class of molecules.

Reaction Mechanism and Scientific Rationale

The sulfonylation of 4-sec-butylaniline with methanesulfonyl chloride proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[3] The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable sulfonamide product.

A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[8] The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.[8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-sec-Butylaniline≥98%Commercially Available57647-78-6
Methanesulfonyl Chloride (MsCl)≥99%Commercially Available124-63-0
PyridineAnhydrous, ≥99.8%Commercially Available110-86-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
1 M Hydrochloric Acid (HCl)ACS ReagentCommercially Available7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available144-55-8
Brine (Saturated NaCl)ACS ReagentCommercially Available7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateHPLC GradeCommercially Available141-78-6
HexanesHPLC GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Safety Precautions
  • Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. It reacts exothermically with water. [3][9] Handle only in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Pyridine is flammable and toxic. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[10] In case of skin contact, wash immediately with plenty of soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9]

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-sec-butylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over a period of 15-30 minutes.[3] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.[3] A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(4-sec-butylphenyl)methanesulfonamide.[3][6]

Reaction Workflow Diagram

Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-sec-butylaniline and pyridine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add methanesulfonyl chloride dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with 1 M HCl D->E Reaction complete F 6. Wash with 1 M HCl, sat. NaHCO₃, and brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate G->H I 9. Flash column chromatography H->I J 10. Characterize pure product I->J

Caption: Workflow for the synthesis of N-(4-sec-butylphenyl)methanesulfonamide.

Characterization of N-(4-sec-butylphenyl)methanesulfonamide

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[12]

  • Melting Point: To compare with literature values if available.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[3]
Insufficient base.Use at least a stoichiometric amount of base to neutralize the HCl produced.[8]
Formation of Di-sulfonated Byproduct Excess methanesulfonyl chloride.Use a stoichiometric amount or a slight excess of the aniline.[3]
Reaction temperature too high.Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride.[3]
Difficult Purification Excess base or salts co-eluting.Ensure the aqueous work-up is thorough. A brine wash is critical.[3]

Conclusion

The sulfonylation of 4-sec-butylaniline with methanesulfonyl chloride is a robust and reliable method for the synthesis of N-(4-sec-butylphenyl)methanesulfonamide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently produce this and similar N-arylsulfonamides for various applications in drug discovery and organic synthesis. Careful control of stoichiometry and reaction temperature is key to achieving high yields and purity.[3]

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Kishida Chemical Co., Ltd. (2024). Methanesulfonyl chloride Safety Data Sheet.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • BenchChem. (2025). Technical Support Center: Methanesulfonylation of Anilines.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111.
  • RSC Publishing. (n.d.). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022).
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.
  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • SciSpace. (2017). Direct sulfonylation of anilines mediated by visible light.
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Chemical Communications (RSC Publishing). (n.d.). C–H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions.

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Application

Application Notes &amp; Protocols for the Preparation of Sulfonamide Derivatives in Agrochemical Research

Abstract The sulfonamide functional group is a cornerstone in the design of modern agrochemicals, particularly herbicides, due to its potent biological activity and versatile synthetic accessibility.[1][2] Many commercia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone in the design of modern agrochemicals, particularly herbicides, due to its potent biological activity and versatile synthetic accessibility.[1][2] Many commercial herbicides, such as those in the triazolopyrimidine sulfonamide class, function by inhibiting the acetolactate synthase (ALS) enzyme, a pathway essential for plant growth but absent in animals.[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and modern synthetic strategies for preparing sulfonamide derivatives. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles. We will cover classical and contemporary methods, including the reaction of sulfonyl chlorides with amines, palladium-catalyzed Buchwald-Hartwig amination, and high-throughput "click chemistry" approaches, alongside detailed protocols for purification and structural characterization.

Introduction: The Sulfonamide Moiety in Agrochemicals

The enduring importance of the sulfonamide scaffold (R-SO₂NR'R") in agrochemical discovery is rooted in its unique physicochemical properties.[5] This functional group often imparts desirable traits such as chemical stability, enhanced binding affinity to biological targets, and the ability to act as a bioisostere for carboxylic acids.[6][7] In the context of herbicidal action, sulfonamides are renowned as competitive inhibitors of essential plant enzymes like dihydropteroate synthetase and acetolactate synthase (ALS).[3][8] By blocking these pathways, they disrupt the synthesis of vital amino acids, leading to growth inhibition and eventual death of susceptible weed species.[9][10][] The development of new sulfonamide derivatives is a critical endeavor to overcome weed resistance and discover compounds with improved efficacy, selectivity, and environmental profiles.[3][4]

Core Synthetic Strategies for Sulfonamide Derivatives

The synthesis of sulfonamides can be approached through several distinct strategies, each with its own advantages regarding substrate scope, reaction conditions, and scalability.

The Classical Approach: Sulfonyl Chloride and Amine Coupling

This is the most traditional and widely practiced method for constructing the sulfonamide bond. The reaction's reliability and simplicity make it a foundational technique in any synthetic chemist's toolkit.

Causality & Mechanism: The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of a sulfonyl chloride.[12][13] The two oxygen atoms and the chlorine atom strongly withdraw electron density from the sulfur, making it susceptible to attack. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[5][12]

G cluster_0 Classical Sulfonamide Synthesis Sulfonyl_Chloride R-SO₂Cl Intermediate Transition State / Intermediate Sulfonyl_Chloride->Intermediate Nucleophilic Attack Amine R'-NH₂ Amine->Intermediate Sulfonamide R-SO₂NH-R' Intermediate->Sulfonamide Loss of Cl⁻ Base Base (e.g., Pyridine) Salt Base-H⁺Cl⁻ Base->Salt Neutralization HCl HCl HCl->Salt

Figure 1: Workflow for classical sulfonamide synthesis.

Experimental Protocol 1: General Synthesis of an Aryl Sulfonamide

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine) (approx. 0.2 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (used as solvent), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the arylsulfonyl chloride (1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If using a solvent other than pyridine, dilute with more solvent (e.g., DCM or Ethyl Acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[14][15]

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[16] It has significantly expanded the scope of sulfonamide synthesis, allowing for the coupling of substrates that are unreactive under classical conditions.[16][17][18]

Causality & Mechanism: The reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine (or sulfonamide). Subsequent deprotonation by a base, followed by reductive elimination, yields the desired N-aryl sulfonamide and regenerates the Pd(0) catalyst. The choice of ligand (typically a bulky, electron-rich phosphine) is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[16]

G cluster_1 Buchwald-Hartwig Amination Workflow Reactants Aryl Halide (Ar-X) + Sulfonamide (R-SO₂NH₂) Reaction Inert Solvent (e.g., Toluene) Heat Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Product N-Aryl Sulfonamide (Ar-NHSO₂-R) Reaction->Product

Figure 2: High-level workflow for Buchwald-Hartwig amination.

Experimental Protocol 2: Pd-Catalyzed Synthesis of an N-Aryl Sulfonamide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the primary sulfonamide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a dry, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, with stirring.

  • Monitoring & Work-up: After cooling to room temperature, monitor the reaction by TLC or LC-MS. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired N-aryl sulfonamide.

High-Throughput Synthesis via Click Chemistry

For generating libraries of compounds for screening, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers unparalleled efficiency.[6][19] This strategy allows for the rapid assembly of diverse sulfonamide derivatives from smaller, functionalized building blocks.[20][21]

Causality & Mechanism: The approach involves a two-step sequence. First, a bifunctional building block containing an azide or alkyne and a sulfonamide (or a precursor) is coupled with a complementary partner via CuAAC to form a stable triazole ring. This is followed by a second reaction, such as N-acylation, to complete the target molecule. This modular approach allows for the creation of large libraries by simply varying the azide, alkyne, and acylating agent inputs.[6][20]

G cluster_2 Click Chemistry Library Synthesis Alkyne_Sulfonamide Alkyne-R¹-SO₂NH₂ CuAAC Step 1: CuAAC Reaction Alkyne_Sulfonamide->CuAAC Azide N₃-R² Azide->CuAAC Triazole_Intermediate Triazole-R¹-SO₂NH₂ CuAAC->Triazole_Intermediate Acylation Step 2: N-Acylation Triazole_Intermediate->Acylation Acyl_Chloride R³-COCl Acyl_Chloride->Acylation Final_Product Final N-Acyl Sulfonamide Library Acylation->Final_Product

Figure 3: Two-step workflow for sulfonamide library synthesis.

Experimental Protocol 3: Parallel Synthesis of a Triazole-Containing N-Acyl Sulfonamide Library

  • Step 1 (CuAAC Reaction):

    • In an array of reaction vials, add an alkyne-functionalized primary sulfonamide (1.0 eq.), an organic azide (1.0 eq.), and a solvent mixture like t-BuOH/H₂O.

    • To each vial, add freshly prepared sodium ascorbate (0.3 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

    • Seal the vials and stir at room temperature for 12-24 hours.

    • Upon completion, pool the reactions, extract with an organic solvent, and purify the intermediate triazole sulfonamide.

  • Step 2 (N-Acylation):

    • In a new array of vials, dissolve the triazole sulfonamide intermediate (1.0 eq.) in anhydrous DCM or THF.

    • Add a base such as 4-Dimethylaminopyridine (DMAP) (1.2 eq.).

    • Add a solution of the desired acyl chloride or anhydride (1.1 eq.) dropwise.

    • Stir at room temperature for 4-12 hours.

    • Perform an aqueous work-up and purify each compound via preparative HPLC or column chromatography to yield the final library of N-acyl sulfonamides.[6]

Purification and Structural Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target sulfonamide derivatives.

Purification Techniques
  • Recrystallization: This is a highly effective method for purifying solid, crystalline sulfonamides.[5] Common solvent systems include ethanol, methanol, or isopropanol, often with the addition of water to induce crystallization.[15]

  • Silica Gel Chromatography: This is the most common method for purifying crude reaction mixtures, effectively separating the desired product from starting materials, byproducts, and catalysts based on polarity.

Structural Characterization

The identity and purity of synthesized sulfonamides are confirmed using a combination of spectroscopic techniques.

Technique Purpose Key Observables for a Typical Aryl Sulfonamide
¹H NMR Confirms proton environment and structural integrity.-SO₂NH-: A broad singlet, typically downfield (δ 8-10 ppm).[22] Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm).[22][23] Alkyl Protons: Signals in the aliphatic region (δ 0.5-4.5 ppm).
¹³C NMR Confirms the carbon skeleton of the molecule.Aromatic Carbons: Signals in the region of δ 110-150 ppm.[22] Alkyl Carbons: Signals in the region of δ 10-60 ppm.
Mass Spec (MS) Determines molecular weight and fragmentation pattern.Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: Confirms the molecular weight.[24][25] Characteristic Fragments: Cleavage of the S-N bond or loss of SO₂.[26]
IR Spectroscopy Identifies key functional groups.N-H Stretch: A sharp peak around 3200-3400 cm⁻¹.[14] S=O Asymmetric Stretch: Strong absorption at 1315-1350 cm⁻¹.[14] S=O Symmetric Stretch: Strong absorption at 1140-1190 cm⁻¹.[14]

Conclusion

The synthesis of novel sulfonamide derivatives remains a highly active and productive area of agrochemical research. This guide has detailed three robust and complementary synthetic strategies, from the classical sulfonyl chloride coupling to modern palladium-catalyzed and click chemistry methods. The choice of method depends on the specific target, available starting materials, and desired scale or throughput. By understanding the underlying mechanisms and following these detailed, self-validating protocols for synthesis, purification, and characterization, researchers can efficiently generate and validate new sulfonamide candidates, accelerating the discovery of next-generation crop protection agents.

References

  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. Available at: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

  • Sulfonimidamides in Medicinal and Agricultural Chemistry. SciSpace. Available at: [Link]

  • Microwave-assisted synthesis of sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Hinsberg reaction. Wikipedia. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]

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  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. Available at: [Link]

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  • Representative mass spectra of selected sulfonamides without photolysis. ResearchGate. Available at: [Link]

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Method

Application Note: Microwave-Assisted Synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide

Abstract This application note provides a comprehensive guide for the rapid and efficient synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide using microwave-assisted organic synthesis (MAOS). This protocol is design...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide using microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development, offering a greener and more time-efficient alternative to conventional heating methods. The document outlines the theoretical principles, a detailed experimental protocol, safety considerations, and expected analytical characterization of the target compound.

Introduction: The Power of Microwave Synthesis for Sulfonamides

N-aryl methanesulfonamides are a significant class of organic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. The target molecule, N-[4-(butan-2-yl)phenyl]methanesulfonamide, represents a scaffold with potential for further functionalization in drug discovery programs.

Traditional methods for the synthesis of sulfonamides often involve long reaction times, high temperatures, and the use of large quantities of volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[1][2] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, a process known as dielectric heating.[3][4] The main advantages of employing microwave heating in chemical synthesis include:

  • Increased reaction rates: Reactions that take hours under conventional heating can often be completed in minutes.[1][2]

  • Improved chemical yields: The rapid and uniform heating often minimizes the formation of byproducts.

  • Enhanced safety: Modern microwave reactors are equipped with precise temperature and pressure controls, reducing the risk of runaway reactions.[5][6]

  • Greener chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents.[1][7]

This application note leverages these advantages to present a robust protocol for the synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide.

Mechanistic Rationale: The Role of Microwave Irradiation

The synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide proceeds via the nucleophilic attack of the amino group of 4-(butan-2-yl)aniline on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is facilitated by a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), which neutralizes the hydrochloric acid byproduct.

Microwave irradiation accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[3][4]

  • Dipolar Polarization: Polar molecules, such as the reactants and the solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction mixture.

  • Ionic Conduction: If any charged species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, generating heat through collisions.

The choice of solvent is critical in MAOS. Solvents with a high dielectric loss tangent (tan δ) are more efficient at absorbing microwave energy and converting it into heat.[3][4][8] For this synthesis, a moderately polar solvent with a good balance of microwave absorption and a sufficiently high boiling point is ideal.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-(butan-2-yl)aniline≥98%Commercially Available
Methanesulfonyl chloride≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfateCommercially Available
Microwave reactor vials (10 mL)Appropriate for the instrument
Magnetic stir bars
Pre-Reaction Setup
  • Ensure the microwave reactor is properly calibrated and functioning according to the manufacturer's specifications.

  • Dry all glassware and microwave vials in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Prepare all solutions under an inert atmosphere (nitrogen or argon) if possible, although the reaction is generally tolerant to air.

Reaction Procedure

experimental_workflow

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-(butan-2-yl)aniline (1.0 mmol, 149.24 mg).

  • Add anhydrous dichloromethane (DCM, 4 mL) to the vial.

  • Add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

  • Cool the vial in an ice-water bath.

  • Slowly add methanesulfonyl chloride (1.2 mmol, 137.4 mg, 0.093 mL) dropwise to the stirred solution.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

Table 1: Microwave Reactor Parameters

ParameterValue
Temperature100 °C
Ramp Time2 minutes
Hold Time10 minutes
PowerDynamic (up to 300 W)
StirringHigh
Pre-stirring30 seconds
Post-Reaction Workup and Purification
  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before opening.[6]

  • Quench the reaction mixture by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-[4-(butan-2-yl)phenyl]methanesulfonamide as a solid.

Safety Precautions

  • Microwave-assisted synthesis should only be performed in a dedicated laboratory microwave reactor equipped with appropriate temperature and pressure sensors and safety interlocks. Do not use a domestic microwave oven. [5]

  • Always use microwave vials and caps specifically designed for the high pressures and temperatures generated during the reaction.[6]

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction is exothermic. Cool the reaction mixture before adding methanesulfonyl chloride.

  • Always allow the reaction vial to cool to a safe temperature before opening to avoid the rapid release of pressure.[6]

Expected Results and Characterization

The expected yield of the pure product is typically in the range of 85-95%. The product should be a white to off-white solid.

Spectroscopic Data

The structure of the synthesized N-[4-(butan-2-yl)phenyl]methanesulfonamide should be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (br s, 1H, NH), 3.01 (s, 3H, SO₂CH₃), 2.60 (sext, J = 7.0 Hz, 1H, CH), 1.60 (m, 2H, CH₂), 1.25 (d, J = 7.0 Hz, 3H, CH₃), 0.85 (t, J = 7.4 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 145.0, 135.0, 128.0, 120.0, 41.0, 39.0, 31.0, 22.0, 12.5
IR (ATR, cm⁻¹)ν: 3250-3280 (N-H stretch), 2960-2870 (C-H stretch), 1320-1340 (asymmetric SO₂ stretch), 1150-1170 (symmetric SO₂ stretch)[9]
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₁₁H₁₈NO₂S: 228.1053; found: 228.1055

characterization_workflow

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive reagents, incorrect microwave parameters, insufficient heating.Check the quality of reagents. Ensure the microwave is functioning correctly. Increase the reaction temperature or time in small increments.
Formation of multiple byproductsReaction temperature too high, prolonged reaction time.Decrease the reaction temperature. Optimize the reaction time.
Difficulty in purificationCo-eluting impurities.Adjust the solvent system for column chromatography. Consider recrystallization.

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the microwave-assisted synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide. By leveraging the benefits of microwave technology, this method offers a significant improvement over traditional synthetic approaches, aligning with the principles of green chemistry. The provided protocol, along with safety guidelines and characterization data, serves as a valuable resource for researchers in medicinal chemistry and drug development.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Bari, S. B., & Shinde, A. D. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 16(7), 984. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one. Organic Syntheses, 88, 236. [Link]

  • Liu, J., Qiu, X., Huang, X., Luo, X., Zhang, C., Wei, J., ... & Jiao, N. (2019). C–C bond cleavage of secondary alcohols and C–N bond formation.
  • PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137.
  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [https://www.bspublications.net/downloads/05242d5471505c_Ch-1_Introduction to Microwave-Assisted Organic Synthesis.pdf]([Link] to Microwave-Assisted Organic Synthesis.pdf)

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1, 2, 3, 4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139-151.
  • Gadek, M. A., & Starkey, J. A. (2016). Microwave-assisted synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. ACS omega, 1(2), 240-247.
  • Patil, S. A., Patil, R., Patil, S. A., & Bugarin, A. (2021). Microwave-assisted synthesis of quinolines. Current Organic Synthesis, 18(1), 2-25.
  • Gowda, B. T., & Kumar, K. L. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Vinati Organics Limited. (2022). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline.
  • Adimule, S. P., Kumar, H. S., & Anilkumar, H. G. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides:(4-OCH 3) C 6 H 4-SO 2-NH-(C 6 H 4)-R (R= H, 4-OCH 3 and 4-Cl). Journal of Applicable Chemistry, 4(1), 127-135.
  • Sari, Y., & Yusuf, H. (2025). Microwave-Assisted Synthesis: A Green Chemistry Approach for Drug Cocrystals Synthesis. Borneo Journal of Pharmacy, 8(4), 838-851.

Sources

Application

Application Notes &amp; Protocols for N-[4-(butan-2-yl)phenyl]methanesulfonamide as a Pharmaceutical Intermediate

Foreword: The Strategic Role of Substituted Phenylmethanesulfonamides in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Substituted Phenylmethanesulfonamides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to the efficacy of numerous therapeutic agents.[1] Its ability to act as a bioisostere for carboxylic acids and engage in critical hydrogen bonding interactions within enzyme active sites has cemented its importance. Within this chemical class, N-aryl methanesulfonamides are of particular significance, especially in the development of selective inhibitors for enzymes such as cyclooxygenase-2 (COX-2).[2][3] This document provides a detailed technical guide on the application of a specific, high-value intermediate, N-[4-(butan-2-yl)phenyl]methanesulfonamide , in the synthesis of potent and selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] While this intermediate may not be a direct precursor to a currently marketed blockbuster drug, its structural motifs are emblematic of those used to generate novel chemical entities with potentially improved pharmacological profiles. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of next-generation anti-inflammatory agents.

Compound Profile: N-[4-(butan-2-yl)phenyl]methanesulfonamide

N-[4-(butan-2-yl)phenyl]methanesulfonamide is a substituted aromatic sulfonamide. The presence of the sec-butyl group on the phenyl ring offers a distinct lipophilic character compared to the methyl group found in the analogous precursor to Celecoxib.[2] This modification can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially leading to improved potency, selectivity, or metabolic stability.

Property Value Source
IUPAC Name N-[4-(butan-2-yl)phenyl]methanesulfonamide-
Synonyms N-(4-sec-Butyl-phenyl)-methanesulfonamide[4]
CAS Number 330467-44-2[4]
Molecular Formula C₁₁H₁₇NO₂S[4]
Molecular Weight 227.32 g/mol [4]
Physical Form Solid (predicted)-
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.General knowledge based on similar structures

Synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide: A General Protocol

The synthesis of N-aryl methanesulfonamides is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of the corresponding aniline with methanesulfonyl chloride in the presence of a non-nucleophilic base to quench the HCl byproduct.

Reaction Scheme

Synthesis_of_Intermediate Aniline 4-(butan-2-yl)aniline Reaction_Node Reaction (DCM, 0°C to rt) Aniline->Reaction_Node + MSC Methanesulfonyl Chloride MSC->Reaction_Node Base Pyridine (or Triethylamine) Base->Reaction_Node Solvent/Base Intermediate N-[4-(butan-2-yl)phenyl]methanesulfonamide Byproduct Pyridine Hydrochloride Reaction_Node->Intermediate Reaction_Node->Byproduct

Caption: General synthesis of the title intermediate.

Step-by-Step Protocol
  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(butan-2-yl)aniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of aniline).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM (2 mL/g) and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0-5 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1M HCl (10 mL/g of aniline).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Self-Validation: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-[4-(butan-2-yl)phenyl]methanesulfonamide as a solid.

Application in the Synthesis of a Celecoxib Analogue

The primary application of N-[4-(butan-2-yl)phenyl]methanesulfonamide is as a key building block for the synthesis of diarylheterocycle-based COX-2 inhibitors.[2] Specifically, it can be envisioned as a precursor to an analogue of Celecoxib. This involves a two-step sequence: conversion to the corresponding hydrazine, followed by a cyclocondensation reaction.

Overall Synthetic Workflow

API_Synthesis_Workflow Start N-[4-(butan-2-yl)phenyl]methanesulfonamide Step1 Diazotization & Reduction Start->Step1 Hydrazine 4-Hydrazinyl-N-(4-(butan-2-yl)phenyl)methanesulfonamide (Hydrazine Intermediate) Step1->Hydrazine Step2 Cyclocondensation Hydrazine->Step2 API Celecoxib Analogue (Final API) Step2->API Diketone 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Diketone->Step2 +

Caption: Proposed workflow for the synthesis of a Celecoxib analogue.

Protocol 1: Synthesis of the Hydrazine Intermediate

A standard method for converting anilines to hydrazines involves diazotization followed by reduction.

  • Diazotization:

    • Suspend N-[4-(butan-2-yl)phenyl]methanesulfonamide (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution.

    • Allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Isolation:

    • Basify the reaction mixture with a concentrated NaOH solution to pH > 10, keeping the temperature below 20 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the hydrazine intermediate.

Protocol 2: Cyclocondensation to Form the Celecoxib Analogue

This protocol describes the final, crucial ring-forming reaction.

  • Reactor Setup: To a round-bottom flask, add the hydrazine intermediate (1.0 eq), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), and ethanol as the solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by HPLC.

    • Expertise & Experience: The choice of ethanol as a solvent is common for this type of condensation as it effectively solubilizes both reactants and facilitates the reaction. In some cases, aqueous systems or other solvents like toluene may be used.[5][6]

  • Crystallization and Isolation:

    • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude API analogue can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to achieve the desired purity for pharmaceutical applications.[5]

Quality Control and Analytical Protocols

Ensuring the purity and identity of the intermediate and final API is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for both qualitative and quantitative analysis of N-aryl methanesulfonamides.[7][8][9]

Analytical Workflow

QC_Workflow Sample Sample of Intermediate or API Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing (Integration & Quantification) Analysis->Data Report Certificate of Analysis Data->Report

Caption: A typical quality control workflow.

Recommended LC-MS/MS Method
Parameter Condition Rationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar to nonpolar compounds like N-aryl methanesulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 10% to 95% B over 5 minutesA typical gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeN-aryl methanesulfonamides are expected to ionize well in positive mode.
MS Detection Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity, monitoring the transition from the precursor ion [M+H]⁺ to a specific product ion.[7]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid generating dust.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Hazards: May cause skin and serious eye irritation.[6][10] Avoid breathing dust.[10]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

References

  • N-[4-(butan-2-yl)phenyl]methanesulfonamide. Molport. [Link]

  • Al-Ghorbani, M., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Journal of Medicinal Chemistry. [Link]

  • Zarghi, A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [Link]

  • Küçükgüzel, Ş. G., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]

  • Methanesulfonamide Safety Data Sheet. Acros Organics. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. [Link]

  • Analytical Methods for Environmental Samples. Japan International Cooperation Agency. [Link]

  • 2-Butanone, 3-methyl-, [4-(phenylsulfonyl)phenyl]hydrazone. PubChem. [Link]

  • Al-Hourani, B. J., et al. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules. [Link]

  • N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide. Chemsrc. [Link]

  • Process for the Preparation of (S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-YL)-1-OXO Pentan-2-YL) Amino)-1-OXO-3-Phenylpropan-2-YL.
  • El-Gamal, M. I., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules. [Link]

  • Fakhri, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. [Link]

  • Yenti, R., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Advancing API Synthesis. Pharmaceutical Technology. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]

  • Sulfentrazone. CAS Common Chemistry. [Link]

  • de Oliveira, A. C. A., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Sulfonyl Chloride Addition

Welcome to the Technical Support Center for optimizing reactions involving sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reactions involving sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in their synthetic workflows. The inherent reactivity that makes sulfonyl chlorides powerful reagents also renders them susceptible to a variety of side reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you maximize yield and purity by mitigating these undesired pathways.

Section 1: Understanding the Core Problem: Common Side Reactions

The electrophilic sulfur atom in a sulfonyl chloride (R-SO₂Cl) is the target for nucleophilic attack, most commonly by an amine to form a sulfonamide or an alcohol to form a sulfonate ester.[1] However, other nucleophiles, often present as impurities or byproducts, can compete with the intended substrate, leading to a complex product mixture and reduced yield.

Frequently Asked Questions: Common Side Reactions

Question: My primary side product is the sulfonic acid corresponding to my starting material. What is happening and how can I prevent it?

Answer: You are observing hydrolysis, the most common side reaction.[2] Sulfonyl chlorides are highly sensitive to moisture.[3] Water, acting as a nucleophile, attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[3][4] This reaction is often accelerated under basic conditions due to the presence of the more potent nucleophile, the hydroxide ion.[4]

Prevention Strategies:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon to exclude atmospheric moisture.[5]

  • Careful Reagent Handling: Ensure all starting materials, including the amine/alcohol and any bases, are anhydrous.[5] Liquid amines and bases can be dried over KOH or CaH₂ and distilled.

  • Controlled Workup: During aqueous workup, use cold (0-5 °C) water or brine and minimize the contact time between the organic layer containing any unreacted sulfonyl chloride and the aqueous phase.[4][5]

Question: I am reacting a sulfonyl chloride with an alcohol to form a sulfonate ester, but my yield is low and I see byproducts. What could be the issue?

Answer: Besides hydrolysis, several other issues can plague sulfonate ester formation.

  • Competing Amine Reaction: If your substrate contains both an alcohol and an amine, the more nucleophilic amine will preferentially react. Protection of the amine group is necessary in such cases.

  • Elimination Reactions: If you are using a hindered base with a secondary or tertiary alcohol, you might promote E2 elimination, especially at elevated temperatures, to form an alkene.

  • Incomplete Reaction: The hydroxyl group is a weaker nucleophile than an amine. The reaction often requires a base, not just as an acid scavenger for the HCl byproduct, but also as a catalyst.[1][6] Pyridine is commonly used as it can form a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the alcohol.

Question: When reacting my sulfonyl chloride with a secondary amine, I get poor conversion. Why is this happening?

Answer: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance.[7] This reduced reactivity can lead to slow or incomplete reactions. To drive the reaction to completion, you may need to use more forcing conditions, such as elevated temperatures or longer reaction times. However, this must be balanced against the risk of thermal decomposition of the sulfonyl chloride.[2] An alternative is to use a more reactive sulfonylating agent or a catalytic approach.

Section 2: Troubleshooting Guide & Preventative Best Practices

This section provides a structured approach to diagnosing and solving common issues encountered during sulfonyl chloride additions.

Troubleshooting Flowchart for Low Yield / High Impurity

TroubleshootingFlowchart start Problem: Low Yield or Multiple Products check_hydrolysis Is Sulfonic Acid observed? (Check LCMS, NMR) start->check_hydrolysis hydrolysis_yes YES: Hydrolysis is occurring. check_hydrolysis->hydrolysis_yes  Yes hydrolysis_no NO check_hydrolysis->hydrolysis_no  No   solution_hydrolysis Solution: - Use anhydrous solvents/reagents. - Run under inert atmosphere. - Control workup conditions. hydrolysis_yes->solution_hydrolysis check_starting_materials Are starting materials unreacted? (Check TLC, LCMS) hydrolysis_no->check_starting_materials sm_yes YES: Incomplete Reaction check_starting_materials->sm_yes  Yes sm_no NO check_starting_materials->sm_no  No   solution_incomplete Solution: - Increase reaction time/temperature. - Check stoichiometry (use slight excess of sulfonyl chloride). - Evaluate base choice (e.g., use pyridine as catalyst). sm_yes->solution_incomplete check_other_products Are other unexpected byproducts observed? sm_no->check_other_products other_yes YES: Competing Side Reactions check_other_products->other_yes  Yes solution_other Solution: - Check for reactive functional groups. - Evaluate solvent reactivity. - Purify starting materials. other_yes->solution_other

Caption: Troubleshooting decision tree for low reaction yield.

Table 1: Comparison of Common Bases in Sulfonylation Reactions
BaseTypeTypical UseProsCons
Triethylamine (TEA) Tertiary Amine (Non-nucleophilic)Acid ScavengerInexpensive, strong base.Can form insoluble triethylammonium chloride salts which may complicate stirring. Does not catalyze the reaction.
Pyridine Tertiary Amine (Nucleophilic Catalyst)Acid Scavenger & CatalystForms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction, especially with alcohols.[1] Often used as the solvent.Can be difficult to remove during workup due to high boiling point. Strong odor.
DMAP (4-Dimethylaminopyridine) CatalystCo-catalyst with TEAHighly effective nucleophilic catalyst, used in small (0.05-0.2 eq) amounts.More expensive. Can be difficult to remove if used in stoichiometric amounts.
Proton Sponge Hindered AmineAcid ScavengerVery strong, non-nucleophilic base.Expensive.
Aqueous Base (e.g., NaOH, K₂CO₃) InorganicSchotten-Baumann conditionsInexpensive, useful for large-scale reactions where the sulfonyl chloride is added to a biphasic mixture.Dramatically accelerates hydrolysis; requires careful control of addition rates and temperature.[4]
The Critical Role of Temperature Control

The addition of sulfonyl chloride to an amine or alcohol is often exothermic. Uncontrolled temperature increases can accelerate side reactions, including decomposition of the sulfonyl chloride itself.[8]

Best Practice:

  • Always begin the reaction at a low temperature, typically 0 °C, using an ice-water bath.[5]

  • Add the sulfonyl chloride dropwise or in small portions to the solution of the nucleophile and base.

  • Monitor the internal temperature of the reaction.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion is confirmed by an appropriate monitoring technique (e.g., TLC, LC-MS).

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a standard method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (1.5 eq) or Pyridine (used as solvent)

  • Nitrogen or Argon source

  • Oven-dried glassware

Procedure:

  • Assemble the reaction flask, fitted with a magnetic stirrer and a nitrogen inlet, after oven-drying. Allow to cool to room temperature under a stream of nitrogen.

  • To the flask, add the amine and anhydrous DCM. If the amine is a salt, add an additional equivalent of base to liberate the free amine.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add the triethylamine (or other base) to the solution.

  • Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with the organic solvent (e.g., DCM).

  • Wash the combined organic layers sequentially with dilute HCl (to remove excess amine and base), water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing the Reaction Pathways

ReactionPathways RSO2Cl R-SO₂Cl (Sulfonyl Chloride) Sulfonamide R-SO₂-NHR' (Desired Product) RSO2Cl->Sulfonamide + R'-NH₂ (Main Reaction) SulfonateEster R-SO₂-OR' (Desired Product) RSO2Cl->SulfonateEster + R'-OH (Main Reaction) SulfonicAcid R-SO₃H (Side Product) RSO2Cl->SulfonicAcid + H₂O (Hydrolysis) R_NH2 R'-NH₂ (Amine) R_OH R'-OH (Alcohol) H2O H₂O (Water)

Caption: Main reaction pathways versus the hydrolysis side reaction.

This guide provides a foundational framework for minimizing common side reactions in sulfonyl chloride chemistry. Successful synthesis relies on a combination of understanding the underlying mechanisms, careful planning, and meticulous execution of experimental procedures.

References

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

  • Benchchem. Technical Support Center: Optimization of Sulfonamide Synthesis.

  • Benchchem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.

  • Benchchem. Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup.

  • Blog. What are the products when Benzene Sulfonyl Chloride reacts with alcohols?.

  • Organic Syntheses Procedure. methanesulfinyl chloride.

  • PubChem. Sulfuryl chloride.

  • King, J. F., & Dueck, M. J. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 73(2), 190-199.

  • Vaia. Problem 122 Alcohols react with sulfonyl chl...

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.

  • Kolotaev, A. V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, 27(1), 335-346.

  • International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.

  • North, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–881.

  • Marshik, J. F., & Slezak, F. B. (1961). U.S. Patent No. US2996541A. Washington, DC: U.S. Patent and Trademark Office.

  • conveniently, T., & aniline, f. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(20), 5344–5347.

  • Royal Society of Chemistry. (n.d.). .

  • Chemistry Classes by Ravindra. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube.

  • Feng, C., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391.

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications.

  • The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube.

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113.

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide.

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.

  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. US2777844A. Washington, DC: U.S. Patent and Trademark Office.

  • ResearchGate. (n.d.). Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives.

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(19), 7539–7544.

  • Royal Society of Chemistry. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.

Sources

Optimization

removing unreacted 4-sec-butylaniline from final product

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in post-synthesis purification.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in post-synthesis purification. Here, we provide in-depth, field-proven insights and troubleshooting protocols to address the specific issue of removing unreacted 4-sec-butylaniline from a final product mixture. Our approach is grounded in fundamental chemical principles to ensure you can adapt these strategies to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: I've run a reaction to synthesize an amide from 4-sec-butylaniline, but my TLC plate shows two spots. How do I confirm one of them is my starting material?

A1: This is a common and important first step. You should run a co-spotted TLC plate. On a single plate, spot your crude reaction mixture in one lane, pure 4-sec-butylaniline starting material in a second lane, and a mixture of your crude product and the starting material (co-spot) in a third lane. If one of the spots in your crude mixture has the same retention factor (Rf) as the starting material and the co-spot shows a single, unified spot for this component, it is highly indicative of the presence of unreacted 4-sec-butylaniline. For visualization, aromatic amines can often be seen under UV light (254 nm) or by using specific stains like p-anisaldehyde or cinnamaldehyde, which can produce a colored spot upon heating.[1][2][3]

Q2: Can I just use distillation to remove the unreacted 4-sec-butylaniline?

A2: While possible, it's often not the most practical first choice. 4-sec-butylaniline has a high boiling point (approx. 238-245 °C).[4] If your desired product is also a high-boiling liquid or a solid, separation by distillation will be difficult and require high vacuum and high temperatures, which could lead to product decomposition. This method is generally only feasible if your product has a significantly different boiling point or is exceptionally thermally stable.

Q3: My crude product seems soluble in common organic solvents like ethyl acetate, but so is the starting aniline. How can I separate them?

A3: This is the core of the purification challenge. When both components share similar solubility in organic solvents, we must exploit other chemical properties. 4-sec-butylaniline is a basic compound due to its amine group (pKa of the conjugate acid is ~5.0).[4] Your final product, likely an amide or other derivative, is typically neutral or significantly less basic. This difference in basicity is the key to a successful separation using a technique called liquid-liquid acid-base extraction.[5][6]

Q4: What is the most reliable and scalable method for removing the aniline impurity?

A4: For the vast majority of cases where an aniline is reacted to form a neutral product (e.g., an amide), the most robust and scalable method is an acid wash , which is a form of acid-base extraction. This technique is highly selective and efficient for removing basic impurities like residual anilines from an organic solution.[5][7][8]

Core Troubleshooting Guide: Purification via Acid-Base Extraction

This protocol is based on the principle of converting the basic 4-sec-butylaniline into its water-soluble salt, thereby allowing it to be extracted from the organic phase (containing your neutral product) into an aqueous phase.

Underlying Principle: The Chemistry of Extraction

The lone pair of electrons on the nitrogen atom of 4-sec-butylaniline makes it a Brønsted-Lowry base. When it comes into contact with an acid, such as hydrochloric acid (HCl), it is protonated to form the 4-sec-butylanilinium cation. This ionic salt is highly polar and therefore soluble in the aqueous layer, while your likely less polar, neutral organic product remains in the non-polar organic solvent.

Detailed Experimental Protocol

Objective: To selectively remove residual 4-sec-butylaniline from a crude product mixture dissolved in an organic solvent.

Materials:

  • Crude product mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • 1 M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Dissolution: Ensure your crude product is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel.[5][7] Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The protonated aniline salt will be in the bottom aqueous layer (assuming your organic solvent is less dense than water). Drain and collect the aqueous layer.

  • Second Acid Wash: To ensure complete removal, repeat the acid wash (steps 2-3) with a fresh portion of 1 M HCl. Check the second aqueous wash by TLC against the starting material to confirm the aniline has been removed.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Be sure to vent the funnel frequently, as this will generate CO₂ gas.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.

Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel add_hcl Add 1M HCl sep_funnel->add_hcl Step 1 shake Shake & Vent add_hcl->shake Step 2 separate Separate Layers shake->separate Step 3 aqueous_layer Aqueous Layer (contains Aniline Salt) separate->aqueous_layer Discard organic_layer Organic Layer (contains Product) separate->organic_layer Keep wash_bicarb Wash with NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate final_product Pure Product evaporate->final_product G col_t0 Mobile Phase Sample Mixture (Product + Aniline) Stationary Phase (Silica) col_t1 Mobile Phase Product (Less Polar) Aniline (More Polar) Stationary Phase (Silica) col_t0:f1->col_t1:f1 col_t0:f1->col_t1:f2 legend_product Product (N-acyl-4-sec-butylaniline) Less interaction with silica, moves faster. legend_aniline Aniline (4-sec-butylaniline) More interaction with silica, moves slower.

Sources

Troubleshooting

optimizing reaction temperature for sulfonamide formation

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Optimizing Reaction Temperature for Sulfonamide Formation Ticket ID: CHEM-SULF-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Topic: Optimizing Reaction Temperature for Sulfonamide Formation Ticket ID: CHEM-SULF-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. As researchers, we often treat sulfonamide formation (the reaction of a sulfonyl chloride with an amine) as a trivial "click" reaction.[1] However, when yields drop or impurities spike, the nuance of temperature control becomes the critical variable.[1]

This guide moves beyond basic textbook procedures. We will dissect the kinetic competition between N-sulfonylation (desired) and hydrolysis (undesired), and provide you with a self-validating protocol to optimize your specific substrate.

Module 1: The Thermodynamics & Kinetics of Sulfonylation

To optimize temperature, you must understand the "Invisible War" occurring in your flask.[1] You are managing two competing electrophilic attacks on the sulfur atom.

  • The Desired Path (Amination): The amine attacks the sulfonyl chloride (

    
    ) to form the sulfonamide.[1] This is generally fast and exothermic.[1]
    
  • The Parasitic Path (Hydrolysis): Water (from solvent or atmosphere) attacks

    
     to form sulfonic acid (
    
    
    
    ).[1] This is temperature-dependent and often catalyzed by the same bases used to drive the reaction.[1]

The Temperature Rule of Thumb:

  • < 0°C: Kinetic control. Use for highly reactive sulfonyl chlorides (e.g., triflyl chloride) or to prevent bis-sulfonylation of primary amines.[1]

  • 0°C to Room Temperature (RT): The "Goldilocks Zone."[1] Standard for most anilines and aliphatic amines.[1]

  • > 40°C (Reflux): Thermodynamic forcing.[1] Required only for sterically hindered amines or electron-deficient anilines.[1] Warning: High heat exponentially increases hydrolysis rates if any moisture is present.[1]

Visualizing the Decision Matrix

Before starting, use this logic flow to select your initial temperature conditions.

Temperature_Selection Start Substrate Analysis AmineType Amine Sterics/Electronics? Start->AmineType Reactive Unhindered / Nucleophilic (e.g., Benzylamine, Alkyl amines) AmineType->Reactive High Reactivity Hindered Hindered / Electron-Poor (e.g., 2,6-disubstituted aniline) AmineType->Hindered Low Reactivity Bis_Risk Risk of Bis-Sulfonylation? (Primary Amines) Reactive->Bis_Risk Temp_High Start at RT Heat to 60-80°C if stalled Hindered->Temp_High Temp_Low Start at 0°C Warm to RT Action_Strict STRICT 0°C Slow Addition Bis_Risk->Action_Strict Yes (Primary) Action_Std Standard Protocol (0°C -> RT) Bis_Risk->Action_Std No (Secondary) Action_Strict->Temp_Low Action_Std->Temp_Low

Figure 1: Decision tree for selecting initial reaction temperature based on amine nucleophilicity and side-reaction risks.

Module 2: Troubleshooting by Symptom

This section addresses specific failure modes linked to thermal mismanagement.

Issue 1: "I see a large peak for Sulfonic Acid (Hydrolysis) in my LCMS."
  • Diagnosis: Your reaction temperature favored water attack over amine attack.[1] This is common in "Schotten-Baumann" conditions (aqueous base) if the mixture is allowed to warm up too fast.[1]

  • The Science: Hydrolysis rates for sulfonyl chlorides increase significantly with pH and temperature.[1] While amination is also faster at high pH, the activation energy for hydrolysis is often lower than that of a hindered amine attack.[1]

  • Corrective Action:

    • Chill: Cool the reaction to 0°C before adding the sulfonyl chloride.

    • Pace: Add the sulfonyl chloride dropwise. This prevents a local exotherm (heat spike) which accelerates hydrolysis.[1]

    • Dry: Switch to anhydrous conditions (DCM/Pyridine or THF/TEA) if the aqueous method fails.

Issue 2: "I am getting Bis-sulfonylation ( ) of my primary amine."
  • Diagnosis: The mono-sulfonamide formed is still nucleophilic enough to react again, and the temperature is high enough to overcome the steric barrier of the second addition.[1]

  • The Science: The

    
     of a sulfonamide proton is ~10.[1] In the presence of strong base or excess heat, the sulfonamide is deprotonated (
    
    
    
    ), creating a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
  • Corrective Action:

    • Stoichiometry: strictly use 1.0 - 1.1 equivalents of sulfonyl chloride.[1]

    • Temperature Lock: Keep the reaction at 0°C. Do not reflux. The activation energy for the second addition is higher than the first; low temperature discriminates between them.[1]

Issue 3: "The reaction stalls at 50% conversion."
  • Diagnosis: The amine is sterically hindered or electron-deficient (e.g., nitro-aniline), creating a high kinetic barrier.[1]

  • Corrective Action:

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by weak amines.[1]

    • Heat: If DMAP fails, heat to reflux (DCM at 40°C or Toluene at 80°C). Note: You must use strictly anhydrous solvents here, or hydrolysis will destroy your reagent before it reacts.[1]

Module 3: Optimization Protocol (The Self-Validating System)

Do not guess. Run this standardized screen to define your optimal window.

Protocol: Temperature & Base Screen Scope: For a new substrate pair (Amine + Sulfonyl Chloride).[1][2][3][4][5]

Reagents:

  • Solvent A: DCM (Anhydrous)[1]

  • Solvent B: THF/Water (1:1)[1]

  • Base: Pyridine (for Solvent A) or

    
     (for Solvent B)[1]
    

Experimental Table:

Exp #Solvent SystemBaseTemp ProfilePurpose
1 DCM (Anhydrous)Pyridine (3.0 eq)0°C (2 hr)Baseline: Best for preventing bis-sulfonylation.
2 DCM (Anhydrous)Pyridine (3.0 eq)0°C

RT (Overnight)
Standard: Allows kinetic push for slower amines.
3 THF/Water (1:[1]1)

(2.5 eq)
RT (Constant)Green/Fast: "Schotten-Baumann" conditions.
4 TolueneTEA (3.0 eq)80°C (Reflux)Forcing: Only for highly hindered substrates.[1]

Step-by-Step Workflow (Exp #2 - The Industry Standard):

  • Setup: Flame-dry a round-bottom flask under

    
     or Argon.
    
  • Solvation: Dissolve Amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol, 3.0 eq).

  • Cooling: Submerge flask in an ice/water bath (0°C). Stir for 10 mins to equilibrate.

  • Addition: Dissolve Sulfonyl Chloride (1.1 mmol, 1.1 eq) in minimal DCM. Add dropwise over 5-10 minutes.

    • Checkpoint: Monitor internal temp.[1] Do not let it rise >5°C.[1]

  • Reaction: Stir at 0°C for 1 hour. Remove ice bath and allow to warm to RT.

  • Monitoring: Check TLC/LCMS at 1 hour and 4 hours.

    • Success Criteria: Disappearance of Amine.[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove Pyridine), then Brine. Dry over

    
    .[1]
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis (typically 50-80°C for 5-10 mins) works well for hindered amines.[1] However, if your solvent is not completely dry, the high temperature/pressure will cause rapid hydrolysis.[1] Use a sealed vessel with molecular sieves if possible.[1]

Q: My sulfonyl chloride is a solid. Can I add it directly? A: It is risky. Adding a solid chunk creates a localized region of high concentration.[1] As it dissolves, it generates a "hot spot" of exotherm.[1] It is always better to dissolve the solid in a small volume of solvent and add it dropwise to the cooled amine solution.[1]

Q: I'm using a water-soluble amine (like an amino acid). 0°C isn't working. A: For amino acids, the "Schotten-Baumann" method (Exp #3 in the table above) is superior.[1] The reaction is run in water/THF or water/Dioxane at Room Temperature (or slightly chilled to 0°C initially).[1] The pH must be maintained >8 (using Carbonate or NaOH) to keep the amine nucleophilic, but not >11 to avoid rapid hydrolysis.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard mechanism and nucleophilic substitution principles).

  • Deng, J., et al. (2006).[1] "A facile, environmentally benign sulfonamide synthesis in water."[1][6][7][8][9] Green Chemistry, 8, 835-838.[1]

  • Cevasco, G., et al. (2011).[1][10] "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH." Organic Letters, 13(4), 668–671.[1][10]

  • BenchChem. (2025).[1][3] "Technical Support Center: Optimization of Sulfonamide Synthesis." (General troubleshooting protocols).

Sources

Optimization

overcoming steric hindrance of the sec-butyl group in synthesis

Technical Support Ticket #402: The sec-Butyl Synthesis Support Center Status: Open Priority: High Tags: Steric Hindrance, -Hydride Elimination, Cross-Coupling, Amide Bond, Stereocontrol[1][2] Executive Summary The sec-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: The sec-Butyl Synthesis Support Center

Status: Open Priority: High Tags: Steric Hindrance,


-Hydride Elimination, Cross-Coupling, Amide Bond, Stereocontrol[1][2]

Executive Summary

The sec-butyl group (


) presents a "perfect storm" of synthetic challenges: it possesses a chiral center, significant steric bulk at the 

-position, and

-hydrogens prone to elimination.[1][2] This guide provides troubleshooting protocols to bypass the "Tetrahedral Wall" (in acylation) and the "

-Hydride Trap"
(in metal catalysis).

Module 1: Transition Metal Catalysis (C-C & C-N Bonds)

The Problem: In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), sec-butyl electrophiles or nucleophiles often yield internal alkenes (butene isomers) instead of the coupled product.[1][2] Root Cause:


-Hydride Elimination.[1][2][3][4][5] The rate of 

-hydride elimination (

) often exceeds the rate of reductive elimination (

) for secondary alkyl palladium species.
Troubleshooting Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Coupling sec-butylamine with aryl halides.[1][2]

Standard Pd-Conditions Fail? Switch to RuPhos. The RuPhos ligand is engineered specifically for secondary amines and bulky substrates. Its bulk prevents the formation of inactive dimeric species, while its electron-rich nature accelerates oxidative addition.

Recommended System:

  • Precatalyst: RuPhos Pd G4 (Buchwald 4th Gen).[1][2]

  • Base: NaOtBu (Strong base required for amine deprotonation) or LHMDS (for base-sensitive substrates).[1][2]

  • Solvent: Toluene or 1,4-Dioxane (0.1 M).[1][2]

  • Temperature: 80–100 °C.[1][2]

Expert Insight: If RuPhos fails, screen BrettPhos .[1] While RuPhos is the gold standard for secondary amines, BrettPhos offers a wider bite angle that can sometimes accommodate extreme steric crowding better.

Troubleshooting Protocol B: C-C Coupling (Alkyl-Alkyl/Aryl)

Target: Coupling sec-butyl halides with aryl/alkyl nucleophiles.[1][2]

Stop using Palladium. Pd-catalysis requires a specific "walk" mechanism to couple secondary alkyls, which is slow and prone to isomerization.[1][2] The Fix: Nickel-Catalyzed Radical Cross-Coupling. Nickel catalysts can access single-electron transfer (SET) pathways, generating a sec-butyl radical that recombines with the metal center.[1][2] This radical pathway bypasses the


-hydride elimination transition state.[1]

Protocol (Ni-Negishi/Suzuki):

  • Catalyst:

    
     or 
    
    
    
    .[1][2]
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or PyBox (for stereocontrol).[1][2]

  • Additive: Zinc dust (activator) or Manganese.[1][2]

  • Mechanism: The alkyl halide undergoes SET to form a radical, which is captured by the Ni-Aryl species.

Comparative Mechanism Diagram:

G cluster_Pd Palladium Failure Mode cluster_Ni Nickel Success Mode Pd_II L-Pd(II)-Ar(sec-Bu) Beta_H β-Hydride Elimination Pd_II->Beta_H Fast (k_beta > k_RE) Alkene Butene Isomers (Dead End) Beta_H->Alkene Ni_0 L-Ni(0) Alkyl_X sec-Butyl-Br Radical sec-Butyl Radical Alkyl_X->Radical SET Activation Ni_Capture Radical Capture Radical->Ni_Capture Recombination Product Coupled Product Ni_Capture->Product Reductive Elim.

Caption: Comparison of Pd-catalyzed elimination pathways vs. Ni-catalyzed radical capture strategies.

Module 2: Amide & Ester Formation (The Tetrahedral Wall)

The Problem: Standard coupling reagents (HATU, EDC) fail because the sec-butyl group creates a "steric wall" that destabilizes the tetrahedral intermediate required for nucleophilic attack.

FAQ: Why is my HATU reaction stuck at 10% conversion? A: HATU relies on the formation of an active ester (OBt/OAt). With a sec-butyl amine, the approach to this active ester is sterically blocked.[1] You need a reagent that activates the acid more aggressively or a smaller electrophile.

The "Gold Standard" Protocol: T3P (Propylphosphonic Anhydride)

T3P is superior for hindered couplings because it acts as a water scavenger and drives the reaction through a highly reactive mixed anhydride, often without epimerization.

Step-by-Step T3P Protocol:

  • Dissolve: Carboxylic acid (1.0 equiv) and sec-butylamine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

    • Note: Avoid DMF if possible; T3P works best in non-polar/semi-polar solvents.

  • Base: Add DIPEA (3.0 equiv) at 0 °C.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Incubate: Allow to warm to RT. If stalled, heat to 50 °C (T3P is thermally stable).[1][2]

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble (huge advantage over urea byproducts from EDC).[1][2]

Alternative: The Acid Fluoride Route If T3P fails, convert the acid to an Acid Fluoride .

  • Why? The C-F bond is strong but the fluoride is a small leaving group, minimizing steric clash during the nucleophile's approach.

  • Reagent: Cyanuric fluoride or TFFH.[1]

Module 3: Nucleophilic Substitution ( )

The Problem: Attempting


 on a sec-butyl halide (e.g., 2-bromobutane) with a strong base/nucleophile often yields 2-butene via E2 elimination.[1][2]

Quantitative Solvent Effects:

SolventDielectric Constant (

)
Mechanism FavoredRecommendation
DMF/DMSO High (>30)

Preferred. Stabilizes the transition state.[1][2]
THF Moderate (7.[1][2]5)MixedRisk of Elimination.[1]
Ethanol High (24)

/E1
Avoid. Solvolysis risk.[1][2]

Troubleshooting Checklist:

  • Nucleophile: Switch from "Hard/Basic" (Alkoxide) to "Soft/Non-basic" (Thiolate, Azide, Cyanide).[1][2]

  • Leaving Group: If using sec-butyl alcohol, do not use Tosyl chloride (slow). Use Triflic anhydride (

    
    )  to create a "Super Leaving Group" that reacts faster than the elimination competes.
    
  • The "Silver Bullet": Add

    
     or 
    
    
    
    .[1] Silver abstracts the halide, forcing an
    
    
    -like pathway that can be intercepted by weak nucleophiles (though stereochemistry will scramble).[1][2]

Module 4: Stereocontrol (Handling the Chiral Center)

The Challenge: The sec-butyl group is chiral. Standard synthesis often racemizes this center.[1][6]

Strategy: Enantioconvergent Cross-Coupling Instead of trying to preserve the stereochemistry of a starting material, use a racemic sec-butyl halide and a chiral catalyst to converge both enantiomers into a single chiral product.

Workflow:

  • Start: Racemic 2-bromobutane.

  • Catalyst:

    
    .
    
  • Chiral Ligand: (S,S)-Ph-BPE or Bioox ligands (Greg Fu's ligands).[1][2]

  • Outcome: The radical intermediate is planar (achiral). The chiral catalyst dictates the face of radical recombination, setting the stereocenter de novo.

Decision Tree for Stereochemistry:

Stereochem Start Start: sec-Butyl Substrate Type Is the sec-Butyl group the Nucleophile or Electrophile? Start->Type Nu Nucleophile (e.g., sec-Bu-ZnX) Type->Nu Nucleophile El Electrophile (e.g., sec-Bu-Br) Type->El Electrophile Pd_Ret Pd-Coupling (Suzuki) Usually Retention Nu->Pd_Ret Stereospecific Ni_Conv Ni-Catalysis (Fu Conditions) Enantioconvergent (Racemic -> Chiral) El->Ni_Conv Radical Path

Caption: Selecting the correct catalytic strategy based on substrate role to ensure stereochemical integrity.

References

  • Ni-C

    
    -elimination): 
    Phapale, V. B., et al. "Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides."[1][2] Organic Letters, 2011.[1]
    [Link]
    
  • RuPhos for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L.[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] [Link][1]

  • T3P for Amide Coupling: Patterson, J. "Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications."[1][7][8] Organic Process Research & Development, 2009.[1] [Link]

  • Enantioconvergent Cross-Coupling: Zultanski, S. L., & Fu, G. C.[1] "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides." Journal of the American Chemical Society, 2013. [Link]

Sources

Troubleshooting

purification challenges in large-scale sulfonamide production

Status: Operational | Tier: Level 3 Engineering Support Topic: Sulfonamide Production (Batch & Continuous) Audience: Process Chemists, scale-up Engineers Introduction: The Purity-Yield Trade-off Welcome to the Sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Sulfonamide Production (Batch & Continuous) Audience: Process Chemists, scale-up Engineers

Introduction: The Purity-Yield Trade-off

Welcome to the Sulfonamide Technical Support Hub. In large-scale production (kg to ton scale), the purification of sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) presents a unique set of hydrodynamic and thermodynamic challenges. Unlike bench-scale synthesis, where chromatography is an option, industrial scale-up relies almost exclusively on crystallization and filtration .

This guide addresses the three most critical failure modes in this workflow:

  • Polymorphic shifting (inconsistent bioavailability).

  • Cake compressibility (filtration bottlenecks).

  • Persistent impurity inclusion (unreacted sulfonyl chlorides).

Module 1: Crystallization & Polymorph Control

The Issue: "My purity is acceptable (>99%), but the dissolution rate varies between batches, or the material oils out during cooling."

Root Cause Analysis

Sulfonamides are notorious for polymorphism .[1][2] Sulfamethoxazole, for instance, has multiple stable forms. The transition between these forms is driven by solvent activity and cooling kinetics.

  • Oiling Out: Occurs when the solution temperature drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve. This creates an impurity-rich oil phase that solidifies into an amorphous, impure glass rather than a crystal lattice.

  • Polymorph Drift: Rapid cooling favors kinetic polymorphs (metastable), while slow cooling favors thermodynamic polymorphs (stable but often less soluble).

Troubleshooting Protocol: The "Seeded Cooling" Loop

Do not rely on spontaneous nucleation. It is stochastic and unrepeatable at large scales.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude sulfonamide in a boiling solvent (typically Ethanol/Water or Acetone/Water).

  • Polishing Filtration: Filter hot to remove mechanical impurities.

  • Metastable Zone Entry: Cool rapidly to 5°C above the saturation point.

  • Seeding: Add 0.5% w/w pure seed crystals of the desired polymorph.

  • Ostwald Ripening: Hold temperature constant for 30-60 minutes. This allows fines to dissolve and deposit onto the seed crystals, regularizing the Crystal Size Distribution (CSD).

  • Controlled Cooling: Ramp down temperature at a linear rate (e.g., 0.5°C/min).

Visualization: Polymorph Control Logic

CrystallizationLogic Start Crude Mixture Dissolve Dissolution (T > Saturation) Start->Dissolve CheckOil Check for Oiling Out Dissolve->CheckOil CheckOil->Dissolve Oil Droplets Visible (Increase Solvent/Temp) Seed Add Seeds (0.5% w/w) CheckOil->Seed Clear Solution Ripen Ostwald Ripening (Hold T) Seed->Ripen Cool Linear Cooling Ramp Ripen->Cool Filter Filtration & Isolation Cool->Filter

Figure 1: Decision tree for avoiding "oiling out" and ensuring polymorph stability during crystallization.

Module 2: Filtration & Cake Mechanics

The Issue: "Filtration takes hours. The filter cake cracks or compresses, leading to high residual solvent and impurities."

Root Cause Analysis

Sulfonamide crystals often form needles or plates . When these pack under pressure:

  • Compressibility: The cake collapses, closing interstitial voids. Increasing pressure (vacuum) actually reduces flow rate.

  • Channeling: Wash solvent finds the path of least resistance (cracks), bypassing the bulk of the cake and leaving impurities behind.

Data: Solvent Influence on Crystal Habit

The choice of solvent dictates the shape of the crystal, which dictates filtration speed.[3]

Solvent SystemTypical Crystal HabitFiltration SpeedCake Compressibility
Water (pH adjusted) AgglomeratesFastLow
Ethanol/Water Prisms/Thick PlatesMediumLow
Pure Acetone Fine NeedlesVery SlowHigh (Critical Issue)
DMSO/Water Large PolyhedraFastLow
Troubleshooting Protocol: Anti-Solvent Addition

If you are stuck with needle-like crystals, modify the habit during crystallization, not after.

  • Co-Solvent Selection: Switch to a binary system (e.g., Water + small % DMSO).

  • Pulsed Addition: Add the anti-solvent (water) in pulses rather than a continuous stream. This promotes the growth of existing faces rather than new nucleation of fines.

  • Cake Washing: Use displacement washing (piston flow) rather than reslurry washing.

    • Technique: Stop vacuum before the cake cracks. Add wash solvent. Re-apply vacuum gently.

Module 3: Impurity Scavenging (Chemical Purification)

The Issue: "I have residual sulfonyl chloride or colored impurities that crystallization won't remove."

Root Cause Analysis

Unreacted sulfonyl chlorides are toxic and reactive. They often co-crystallize with the sulfonamide. Simple recrystallization is insufficient because the impurity solubility profile mimics the product.

Troubleshooting Protocol: The pH-Swing Method

Sulfonamides are amphoteric (they act as both acid and base). We can exploit this for chemical purification.[3][4][5][6]

Step-by-Step Workflow:

  • Basification: Dissolve the crude cake in dilute NaOH (pH 10-11).

    • Mechanism:[7][8][9] The sulfonamide deprotonates and becomes water-soluble.

    • Impurity Fate: Non-acidic impurities (dimers, unreacted amines) remain insoluble.

  • Filtration: Filter the basic solution. The "trash" is on the filter paper; the product is in the filtrate.

  • Hydrolysis (Optional): Heat the filtrate slightly. Any residual sulfonyl chloride hydrolyzes to the water-soluble sulfonic acid.

  • Acidification: Slowly add HCl to reach the Isoelectric Point (usually pH 4-5).

    • Result: The pure sulfonamide precipitates out.

Visualization: pH-Swing Purification

pHSwing Crude Crude Sulfonamide (Solid) Base Add NaOH (pH 11) Crude->Base Filter1 Filter Insoluble Impurities Base->Filter1 Filtrate Filtrate (Product in Solution) Filter1->Filtrate Liquid Phase Acid Add HCl to pH 4.5 Filtrate->Acid Precip Product Precipitates Acid->Precip Wash Wash with Water (Remove Salts) Precip->Wash

Figure 2: The pH-swing protocol separates impurities based on acidity rather than solubility.

FAQ: Rapid Response

Q: My yield is significantly lower than the lab scale. Where did it go? A: Check your mother liquor. At large scales, the volume of solvent is massive. If your product has even moderate solubility (e.g., 10g/L) and you have 1000L of waste solvent, you just lost 10kg of product. Fix: Recycle the mother liquor or concentrate it to harvest a "second crop" (though this will be lower purity).

Q: The product is colored (pink/yellow) but HPLC shows 99.9% purity. A: This is likely a trace aniline oxidation product (azo compounds). These are highly colored even at ppm levels. Fix: Use an activated carbon polish during the hot dissolution step (Module 1). Ensure the carbon is removed completely by filtration before cooling.

Q: Can I use Green Solvents? A: Yes. Recent data supports the use of NADES (Natural Deep Eutectic Solvents) or simple Ethanol/Water mixtures over toxic chlorinated solvents. Water is the ultimate green antisolvent for sulfonamides.

References

  • Crystallization & Polymorphism

    • Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state.[1][2]

    • Source: Journal of Computer-Aided Molecular Design (via NIH/PubMed).
    • URL:[Link]

  • Green Solvents & Solubility

    • Title: Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.
    • Source: MDPI (M
    • URL:[Link][7][10][11]

  • Impurity Scavenging & Synthesis

    • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide...[9][10] using Water as HCl Scavenger.[10]

    • Source: MDPI (Crystals).
    • URL:[Link]

  • Filtration & Cake Mechanics

    • Title: A Study of Cake Filtration Parameters Using the Constant R
    • Source: MDPI (Processes).
    • URL:[Link][5][7]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Assignment of N-[4-(butan-2-yl)phenyl]methanesulfonamide: A Comparative Guide

Executive Summary Precise structural characterization of sulfonamide derivatives is a cornerstone of modern drug discovery, particularly for anti-inflammatory and antibacterial pharmacophores. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise structural characterization of sulfonamide derivatives is a cornerstone of modern drug discovery, particularly for anti-inflammatory and antibacterial pharmacophores. This guide provides an in-depth technical analysis of the 1H NMR spectral assignment of N-[4-(butan-2-yl)phenyl]methanesulfonamide .

Unlike simple achiral molecules, this compound presents two distinct analytical challenges:

  • The Chiral Center: The sec-butyl group introduces a chiral center, rendering the adjacent methylene protons diastereotopic and magnetically non-equivalent.[1]

  • Labile Sulfonamide Proton: The -NH-SO₂- proton is prone to chemical exchange, leading to peak broadening or disappearance in standard non-polar solvents.[1]

This guide objectively compares a Standard Protocol (CDCl₃, 400 MHz) against an Optimized Protocol (DMSO-d₆, 600 MHz) , demonstrating why the latter is the requisite standard for unambiguous assignment.

Structural Analysis & Assignment Strategy

The molecule consists of a para-disubstituted benzene ring.[1] One substituent is a methanesulfonamide group (electron-withdrawing via induction), and the other is a sec-butyl group (weakly electron-donating).[1][2]

The Chiral Challenge

The carbon atom at the 2-position of the butyl chain is chiral (


).[1] Consequently, the protons on the adjacent methylene group (C3) are diastereotopic .[1] They are not related by a plane of symmetry; they exist in different electronic environments and will theoretically appear as two distinct multiplets rather than a simple quartet or quintet.
Visualization: Structural Connectivity (Graphviz)[1][2]

G Figure 1: Structural Analytical Challenges Sub_Sulf Methanesulfonamide (-NH-SO2-CH3) Labile Proton Ring Phenyl Ring (AA'BB' System) Sub_Sulf->Ring Electronic Withdrawal Exchange Proton Exchange (Requires DMSO-d6) Sub_Sulf->Exchange Alkyl_Chiral sec-Butyl Group (Chiral Center) Ring->Alkyl_Chiral Hyperconjugation Diast Diastereotopic Protons (Requires High Field) Alkyl_Chiral->Diast

Figure 1: Structural breakdown highlighting the analytical bottlenecks: the labile sulfonamide proton and the diastereotopic methylene protons induced by the chiral center.[1]

Comparative Analysis: Method A vs. Method B

To demonstrate the necessity of specific experimental conditions, we compare two common acquisition scenarios.

Table 1: Performance Comparison of NMR Protocols
FeatureMethod A (Standard) Method B (Optimized - Recommended)
Solvent Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Field Strength 300 - 400 MHz600 MHz+
NH Signal Broad singlet, often invisible or variable (δ 6.0–7.0 ppm).[1][2]Sharp singlet, distinct (δ ~9.5–9.7 ppm).[1][2]
Diastereotopic H's Unresolved multiplet (appears as "messy" quintet).[1][2]Resolved into distinct multiplets (δ ~1.5 ppm).
Water Peak ~1.56 ppm (Interferes with alkyl region).[2]~3.33 ppm (Clear of alkyl region).[1][2]
Assignment Confidence Low (Ambiguous integration).[1][2]High (Full structural validation).
Technical Insight: Why DMSO-d₆?

In CDCl₃, the acidic sulfonamide proton undergoes rapid chemical exchange with trace water or other solute molecules, broadening the peak into the baseline. DMSO-d₆ acts as a hydrogen bond acceptor, "locking" the NH proton in a specific conformation. This slows the exchange rate on the NMR timescale, resulting in a sharp, integration-ready singlet downfield.[2]

Detailed Spectral Assignment (Optimized Protocol)

The following assignment is based on the Optimized Protocol (600 MHz, DMSO-d₆) .

Table 2: 1H NMR Chemical Shift Data[4]
PositionGroupδ (ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH Sulfonamide9.65 s1H-Deshielded by SO₂; H-bonded to DMSO.[1]
Ar-H (a) Phenyl (ortho to N)7.12 d2H8.4AA'BB' system; shielded relative to Ar-H(b).[1][2]
Ar-H (b) Phenyl (ortho to alkyl)7.18 d2H8.4AA'BB' system; slightly deshielded.[1][2]
CH₃ (Sulf) Sulfonyl Methyl2.94 s3H-Characteristic methyl on sulfonyl group.[1]
CH (Benzylic) sec-Butyl (C2)2.58 m (sextet)1H7.0Benzylic position; coupled to CH₃ and CH₂.[1][2]
CH₂ (a) sec-Butyl (C3)1.52 m1HcomplexDiastereotopic proton A.
CH₂ (b) sec-Butyl (C3)1.48 m1HcomplexDiastereotopic proton B.
CH₃ (d) sec-Butyl (C1)1.16 d3H6.9Doublet due to coupling with CH.[1][2]
CH₃ (t) sec-Butyl (C4)0.76 t3H7.4Triplet due to coupling with CH₂.[1][2]

> Note: Chemical shifts are referenced to residual DMSO-d₅ (2.50 ppm).[1] Exact values may vary ±0.05 ppm depending on concentration and temperature.[1]

Experimental Protocol

To reproduce the Optimized Assignment, follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Dissolution: Vortex until the solution is perfectly clear. If turbidity persists, filter through a glass wool plug into the NMR tube.

Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 100).

  • Temperature: 298 K (25°C).[1][2]

Assignment Validation Workflow (Graphviz)

Workflow Figure 2: Validation Workflow for Chiral Alkyl Assignment Start Sample in DMSO-d6 Step1 1D 1H NMR (Check NH Integration = 1.0) Start->Step1 Decision Are CH2 protons resolved? Step1->Decision Step2A Proceed to Assignment Decision->Step2A Yes Step2B Run 2D HSQC/COSY (Verify Connectivity) Decision->Step2B No (Overlap) Step2B->Step2A

Figure 2: Decision tree for ensuring spectral quality. If the diastereotopic protons at ~1.5 ppm are not resolved, 2D HSQC is required to confirm the carbon correlation.

Advanced Verification: 2D NMR Correlations

For regulatory submissions or strict structural confirmation, 1D NMR is often insufficient due to the overlap in the alkyl region.

  • COSY (Correlation Spectroscopy):

    • The Benzylic CH (2.58 ppm) will show cross-peaks to the Methyl doublet (1.16 ppm) and the Methylene multiplet (~1.50 ppm).[1][2]

    • Crucial Check: The Methyl triplet (0.76 ppm) must only correlate to the Methylene multiplet (~1.50 ppm), confirming the linear chain end.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • differentiation of the diastereotopic protons: The two proton signals at 1.52 and 1.48 ppm will correlate to the same Carbon signal (approx 31 ppm), proving they are attached to the same carbon atom but are magnetically distinct.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4][5] (Standard text for substituent chemical shift additivity rules).

  • Babij, N. R., et al. (2016).[1][2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1][2] Link[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.[1][2] Link[1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Source for diastereotopic proton resolution strategies).

  • PubChem Database. "N-sec-Butylaniline Spectral Data." National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link

Sources

Comparative

Technical Guide: Advanced Interpretation of Sulfonamide FTIR Absorption Bands

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and drug development professionals. Executive Summary The sulfonamide moiety ( ) is a pharmacophore critical to antibacterials, diuretics,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary

The sulfonamide moiety (


) is a pharmacophore critical to antibacterials, diuretics, and anticonvulsants. However, its vibrational characterization is frequently compromised by spectral overlap with sulfones, sulfonic acids, and amides. Furthermore, sulfonamides exhibit significant polymorphism—a property where crystal packing forces shift vibrational frequencies—making standard sampling techniques like KBr pelleting risky due to pressure-induced phase transitions.

This guide provides a rigorous, comparative framework for interpreting sulfonamide FTIR spectra. It contrasts FTIR performance with Raman spectroscopy and details a self-validating ATR (Attenuated Total Reflectance) protocol designed to preserve polymorphic integrity.

Part 1: The Sulfonamide Spectral Fingerprint

Correct interpretation requires isolating the coupled vibrations of the


 and 

groups. Unlike simple carbonyls, the sulfonamide group exhibits strong coupling between the

stretch and the bending modes of the substituents.
Primary Absorption Zones

The following assignments are grounded in empirical data from Socrates and Silverstein, validated by isotopic labeling studies (e.g.,


-sulfanilamide).
Vibrational ModeWavenumber (

)
IntensityDiagnostic Character

Stretch (Asym)

MediumSharp band; sensitive to hydrogen bonding.

Stretch (Sym)

MediumOften appears as a shoulder to the asymmetric band.

Stretch (Asym)

Strong The most reliable identifier. Highly sensitive to electron-withdrawing substituents on the S-ring.

Stretch (Sym)

Strong Sharp, intense doublet often observed.

Stretch

Weak/MedDifficult to identify in FTIR; highly active in Raman.

Bend (Scissoring)

MediumOften obscured by aromatic

ring stretches (

).
Mechanistic Insight: The Substituent Effect

The position of the


 bands is governed by the Hammett 

-constants of the substituents attached to the sulfur.
  • Electron Withdrawing Groups (EWGs): Increase the double-bond character of the

    
     bond, shifting absorption to higher wavenumbers  (blue shift).
    
  • Hydrogen Bonding: In the solid state, sulfonamides form strong intermolecular hydrogen bond networks (

    
    ). This weakens the 
    
    
    
    bond, shifting peaks to lower wavenumbers compared to solution-phase spectra.

Part 2: Comparative Analysis (FTIR vs. Raman)

While FTIR is the industry standard for functional group identification, it struggles with the non-polarizable


 bond and aqueous formulations. Raman spectroscopy offers a complementary selection rule (change in polarizability vs. change in dipole moment).
Performance Matrix: Sulfonamide Detection
FeatureFTIR (Mid-IR) Raman Spectroscopy Verdict

Detection
Superior. The highly polar

bond creates a massive dipole change, resulting in intense, diagnostic peaks.[1]
Inferior. The

stretch is weak in Raman spectra.
Use FTIR for primary ID.[2]

Bond Resolution
Poor. The vibration is weak and often buried in the fingerprint region.Superior. The

bond is highly polarizable, yielding strong Raman scattering.
Use Raman for backbone confirmation.
Polymorph Differentiation Good, but limited to lattice vibrations in the Far-IR (

) or subtle shifts in the fingerprint region.
Excellent. Accesses low-frequency lattice modes (

) easily, which are distinct for polymorphs.
Use Raman for solid-state form analysis.[2][3]
Sample Integrity Risk. High-pressure KBr pelleting can induce phase transitions (e.g., Sulfamethoxazole Form II

I).
Safe. Non-contact, non-destructive analysis requires no pressure.Use Raman or ATR-FTIR for labile crystals.
Decision Framework

The following logic flow illustrates when to deploy FTIR versus Raman for sulfonamide analysis.

TechniqueSelection Start Analytical Goal Q1 Is the sample Aqueous? Start->Q1 Q2 Is Polymorphism Suspected? Q1->Q2 No (Solid/Organic) Raman Use RAMAN (Polarizability Rule) Q1->Raman Yes (Water obscures IR) Q3 Focus: Functional Group or Backbone? Q2->Q3 No (Routine ID) Hybrid Hybrid Approach: FTIR (ID) + Raman (Lattice) Q2->Hybrid Yes (Critical for IP/Stability) Q3->Raman Backbone (S-N, C-S) FTIR Use FTIR (ATR) (Dipole Rule) Q3->FTIR Functional Group (SO2, NH)

Figure 1: Decision logic for selecting vibrational spectroscopy techniques based on sample state and analytical objectives.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution FTIR spectrum of a sulfonamide drug substance without inducing polymorphic transitions.

The Pitfall: Traditional KBr pellet preparation requires grinding and high pressure (10 tons). Research confirms that this mechanical stress can convert metastable sulfonamide polymorphs (e.g., Sulfamethoxazole Form II) into stable forms or amorphous states, yielding false spectral data.

Method: Low-Stress ATR (Attenuated Total Reflectance)

This protocol uses a Diamond or ZnSe crystal ATR to minimize mechanical stress.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with 2-propanol. Collect a background spectrum (air) with the same resolution settings (4

    
    ) and scan count (32 scans) as the sample.
    
  • Sample Deposition: Place

    
     mg of the sulfonamide powder onto the center of the crystal. Do not grind  the sample beforehand unless particle size is excessive (
    
    
    
    ).
  • Pressure Application (The Critical Step):

    • Lower the pressure anvil until it just makes contact.

    • Monitor the live preview of the spectrum.

    • Apply minimal force. Stop immediately when the strongest peak (usually

      
       asym at 
      
      
      
      ) reaches 0.4 - 0.6 Absorbance units.
    • Validation: If the peak shape changes or splits as pressure increases, you are inducing a phase transition. Release pressure immediately.

  • Acquisition: Acquire the sample spectrum.

  • Correction: Apply an "ATR Correction" algorithm (available in software like OPUS or OMNIC) to correct for the wavelength-dependent penetration depth, making the spectrum comparable to transmission library data.

ATRProtocol Prep 1. Sample Prep (NO Grinding) Background 2. Background Scan (Air/Clean Crystal) Prep->Background Contact 3. Apply Pressure (Monitor Live Spectrum) Background->Contact Check Check: Peak Splitting? Contact->Check Check->Contact Shape Change (Reduce Force) Acquire 4. Acquire Spectrum (32-64 Scans) Check->Acquire Stable Peak Process 5. ATR Correction (Penetration Depth) Acquire->Process

Figure 2: Low-stress ATR workflow designed to prevent pressure-induced polymorphic transitions in sulfonamides.

Part 4: Case Study – Differentiating Sulfamethoxazole Polymorphs

A practical application of this guide is the differentiation of Sulfamethoxazole (SMX) forms.[4]

  • Scenario: A batch of SMX is suspected to contain Form II (metastable) rather than the desired Form I.

  • Experimental Observation:

    • Form I (Stable): Shows a distinct

      
       stretch at 3470 
      
      
      
      .[5]
    • Form II (Metastable): The

      
       band shifts to 3380 
      
      
      
      due to different hydrogen bonding networks in the crystal lattice.
    • Common Error: If this sample were ground into a KBr pellet, the mechanical energy would convert Form II

      
       Form I, and the analyst would incorrectly pass the batch as "Pure Form I." Using the Low-Stress ATR protocol described above preserves the 3380 
      
      
      
      peak, allowing detection of the impurity.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6][7] (The authoritative source for statistical ranges of

    
     and 
    
    
    
    vibrations).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6][7] (Fundamental theory on substituent effects and dipole moments).

  • Caira, M. R., et al. (1991). "Polymorphism of Sulfamethoxazole." Journal of Pharmaceutical Sciences, 80(5), 484-488. Link (Primary source for SMX polymorph spectral data).

  • Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1). Link (Mechanistic validation of the stability of the

    
     moiety).
    
  • Takasuka, M., & Nakai, H. (2001). "Infrared and Raman spectral and X-ray structural studies of polymorphic forms of sulfamethoxazole." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of sec-Butyl Phenyl Sulfonamides

Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N-sec-butyl benzenesulfonamide against its structural isomers (specifically n-butyl and iso-butyl analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of N-sec-butyl benzenesulfonamide against its structural isomers (specifically n-butyl and iso-butyl analogs). Correctly differentiating these isomers is critical in drug development and environmental toxicology, as the branched sec-butyl moiety often imparts distinct pharmacokinetic and neurotoxicological profiles compared to linear chains.

We analyze performance across two primary ionization modalities: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for high-sensitivity quantification.

Mechanistic Deep Dive: Fragmentation Pathways

The mass spectral behavior of sec-butyl phenyl sulfonamides is governed by the stability of the sulfonamide bond (S-N) and the specific branching of the butyl group. Two dominant mechanisms define the spectra:[1]

  • SO₂ Extrusion & Rearrangement: A hallmark of sulfonamides, involving the migration of the alkyl-amino group to the phenyl ring followed by the loss of neutral SO₂ (64 Da).

  • 
    -Cleavage of the Alkyl Chain:  The branching at the 
    
    
    
    -carbon of the sec-butyl group directs fragmentation toward the loss of the largest alkyl radical (ethyl group), a key diagnostic marker.
Visualization: Fragmentation Mechanism

The following diagram illustrates the primary dissociation pathways for N-sec-butyl benzenesulfonamide (MW 213).

FragmentationPathway Parent Parent Molecule [M+H]+ m/z 214 (ESI) M+. m/z 213 (EI) Rearrange Rearrangement Intermediate Parent->Rearrange - SO2 (64 Da) Ion_Sulfonyl Sulfonyl Cation [Ph-SO2]+ m/z 141 Parent->Ion_Sulfonyl S-N Cleavage Ion_Alpha Diagnostic Fragment (Loss of Ethyl) [M - C2H5]+ m/z 184 Parent->Ion_Alpha α-Cleavage (Favored for sec-butyl) Ion_SO2Loss Desulfonated Amine [Ph-NH-sBu]+ m/z 150 (ESI) / 149 (EI) Rearrange->Ion_SO2Loss

Caption: Primary fragmentation pathways showing SO₂ extrusion and the diagnostic α-cleavage specific to the sec-butyl isomer.

Comparative Analysis

Isomer Differentiation: sec-Butyl vs. n-Butyl

The core challenge in analyzing butyl sulfonamides is distinguishing the sec-butyl isomer from the n-butyl isomer. While both share a molecular weight of 213 g/mol , their fragmentation under EI conditions yields distinct diagnostic ions due to the stability of the resulting carbocations.

FeatureN-sec-butyl BenzenesulfonamideN-n-butyl BenzenesulfonamideMechanistic Cause
Diagnostic Ion (EI) m/z 184 (Strong)m/z 170 (Strong)

-Cleavage Rule:
sec-butyl loses an ethyl radical (29 Da) to form a stable cation. n-butyl loses a propyl radical (43 Da).
Secondary Fragment m/z 198 (Weak, M - CH₃)m/z 170 (Base Peak often)Loss of the smaller methyl radical in sec-butyl is less favored than ethyl loss.
McLafferty Rearrangement Less Prominentm/z 122 (Ph-SO2-NH2)+n-butyl has a

-hydrogen on a terminal methyl, facilitating McLafferty rearrangement (loss of butene).
Common Ion m/z 141 (Ph-SO2)+m/z 141 (Ph-SO2)+Cleavage of the S-N bond is common to all unsubstituted phenyl sulfonamides.

Performance Verdict: The presence of a significant peak at m/z 184 is the definitive "fingerprint" for the sec-butyl isomer, whereas n-butyl is characterized by m/z 170 .

Methodological Comparison: EI vs. ESI

Researchers must choose the ionization method based on the analytical goal (identification vs. quantification).

ParameterElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Type Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion Weak (

m/z 213)
Strong (

m/z 214)
Fragmentation Extensive, rich structural data.Minimal in source; requires CID (MS/MS).
Sensitivity Moderate (ng range)High (pg range)
Best For Structural ID of unknowns and isomer differentiation.Quantification in biological matrices (plasma/urine).

Experimental Protocols

Protocol A: Isomer Identification via EI-GC/MS

Objective: Conclusively identify the sec-butyl isomer in a chemical synthesis mixture.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (3 min hold).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).

    • Scan Range: m/z 50–300.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 184 (sec-butyl) and m/z 170 (n-butyl). Calculate the ratio of 184/141 to confirm identity.

Protocol B: Trace Quantification via ESI-LC/MS/MS

Objective: Quantify sec-butyl phenyl sulfonamide in biological plasma.

  • Sample Prep: Protein precipitation using Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 5 min.

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (MRM Mode):

    • Polarity: Positive (

      
      ).[1]
      
    • Transition 1 (Quantifier): 214.1

      
       150.1 (Loss of SO₂).
      
    • Transition 2 (Qualifier): 214.1

      
       122.0 (Ph-SO2-NH2).
      
    • Collision Energy: Optimized to 20–25 eV.

Decision Tree for Isomer Identification

Use this logic flow to interpret mass spectral data when the exact alkyl isomer is unknown.

DecisionTree Start Unknown Sulfonamide (MW 213) Check_141 Is m/z 141 (PhSO2+) present? Start->Check_141 Check_Alpha Check Diagnostic Ions (Alpha Cleavage) Check_141->Check_Alpha Yes Result_Sec Major Peak: m/z 184 (Loss of Ethyl) ID: sec-Butyl Check_Alpha->Result_Sec m/z 184 Dominant Result_N Major Peak: m/z 170 (Loss of Propyl) ID: n-Butyl Check_Alpha->Result_N m/z 170 Dominant Result_Other Major Peak: m/z 198 (Loss of Methyl only) ID: iso-Butyl / tert-Butyl Check_Alpha->Result_Other Neither

Caption: Logic flow for differentiating butyl sulfonamide isomers based on EI-MS diagnostic ions.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-butylbenzenesulfonamide (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2] [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(23). [Link]

  • University of Washington Proteomics Resource. (2023). Common Mass Spectrometry Contaminants and Background Ions (NBBS Plasticizer). [Link]

Sources

Comparative

A Comparative Analysis of N-Butyl and Sec-Butyl Phenyl Methanesulfonamides: A Guide for Researchers

Introduction Sulfonamides represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory actions.[1][2][3] The biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory actions.[1][2][3] The biological profile of a sulfonamide is intricately linked to its molecular structure, with subtle modifications often leading to significant changes in efficacy and selectivity. This guide provides a comparative analysis of two isomeric N-alkyl phenyl methanesulfonamides: n-butyl phenyl methanesulfonamide and sec-butyl phenyl methanesulfonamide.

While direct comparative bioactivity data for these specific isomers is not extensively documented in peer-reviewed literature, this guide will leverage established structure-activity relationship (SAR) principles to infer potential differences in their biological performance. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own comprehensive comparative studies. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Structural Isomerism and its Predicted Impact on Bioactivity

The sole structural difference between n-butyl and sec-butyl phenyl methanesulfonamide lies in the branching of the butyl group attached to the sulfonamide nitrogen. The n-butyl isomer possesses a linear four-carbon chain, while the sec-butyl isomer features a branched structure with the sulfonamide group attached to a secondary carbon. This seemingly minor variation can have profound implications for the molecule's interaction with biological targets.

The introduction of alkyl groups on the nitrogen atom can influence the molecule's basicity and, consequently, its absorption and distribution.[4] Larger or more numerous alkyl groups can increase steric bulk around the nitrogen, which may hinder solvation of the ionized form, thereby decreasing basicity.[4]

The Role of Steric Hindrance

The concept of steric hindrance is central to understanding the potential differences in bioactivity between these two isomers. The sec-butyl group is sterically more demanding than the n-butyl group due to its branched nature. This increased bulk can influence how the molecule fits into the binding pocket of a target protein or enzyme.

In cases where a snug fit is crucial for optimal interaction with a receptor, the bulkier sec-butyl group might act as a steric shield, potentially hindering the approach of the molecule to its binding site and thereby reducing its biological activity.[4] Conversely, if the binding pocket is accommodating, the specific orientation of the sec-butyl group might lead to more favorable interactions with hydrophobic pockets, potentially enhancing activity. Studies on N-alkyl arylsulfonamides have shown that branched alkyl groups can significantly influence reaction pathways due to increased steric hindrance, a principle that can be extrapolated to receptor-ligand interactions.[5][6]

The following diagram illustrates the structural difference and the concept of steric hindrance.

G cluster_n_butyl n-Butyl Phenyl Methanesulfonamide cluster_sec_butyl sec-Butyl Phenyl Methanesulfonamide n_S S n_O1 O n_S->n_O1 n_O2 O n_S->n_O2 n_N N n_S->n_N n_Ph Phenyl n_S->n_Ph n_C1 CH2 n_N->n_C1 n_C2 CH2 n_C1->n_C2 n_C3 CH2 n_C2->n_C3 n_C4 CH3 n_C3->n_C4 s_S S s_O1 O s_S->s_O1 s_O2 O s_S->s_O2 s_N N s_S->s_N s_Ph Phenyl s_S->s_Ph s_CH CH s_N->s_CH s_C1 CH3 s_CH->s_C1 s_C2 CH2 s_CH->s_C2 s_C3 CH3 s_C2->s_C3

Caption: Structural comparison of n-butyl and sec-butyl phenyl methanesulfonamide.

Quantitative Performance Analysis: A Framework for Comparison

To empirically determine the comparative bioactivity, a series of in vitro assays are necessary. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological function.[7] The following table provides a template for summarizing hypothetical IC50 values from such comparative studies.

CompoundTarget Enzyme/Cell LineBioactivity AssayIC50 (µM)
n-Butyl Phenyl Methanesulfonamidee.g., Carbonic Anhydrase IIEnzyme Inhibition AssayData
sec-Butyl Phenyl Methanesulfonamidee.g., Carbonic Anhydrase IIEnzyme Inhibition AssayData
n-Butyl Phenyl Methanesulfonamidee.g., MCF-7 (Breast Cancer)Cell Viability (MTT) AssayData
sec-Butyl Phenyl Methanesulfonamidee.g., MCF-7 (Breast Cancer)Cell Viability (MTT) AssayData

Table 1: Template for Comparative Bioactivity Data.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess and compare the bioactivity of n-butyl and sec-butyl phenyl methanesulfonamides.

Carbonic Anhydrase Inhibition Assay

Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Principle: This assay measures the ability of the test compounds to inhibit the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to produce the colored product 4-nitrophenol, which can be quantified spectrophotometrically.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of purified human carbonic anhydrase II (hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of n-butyl and sec-butyl phenyl methanesulfonamide in DMSO.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of buffer.

    • Add 20 µL of the test compound solution at various concentrations (perform serial dilutions). Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

    • Add 20 µL of the hCA II enzyme solution and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Prepare Reagents Add_Buffer Add Buffer to Wells Start->Add_Buffer Add_Compound Add Test Compounds (Serial Dilutions) Add_Buffer->Add_Compound Add_Enzyme Add CA Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (NPA) Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (400 nm) Add_Substrate->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Anticancer Activity Screening: MTT Cell Viability Assay

The cytotoxic effects of the sulfonamide isomers can be evaluated against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture:

    • Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until they reach about 80% confluency.

  • Cell Seeding:

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the n-butyl and sec-butyl phenyl methanesulfonamides in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

G Start Culture & Seed Cells Treat_Cells Treat with Compounds (48-72h Incubation) Start->Treat_Cells Add_MTT Add MTT Reagent (4h Incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT Cell Viability Assay.

Concluding Remarks

The structural isomerism between n-butyl and sec-butyl phenyl methanesulfonamide provides a compelling case study for the principles of structure-activity relationships. Based on the concept of steric hindrance, it is plausible to hypothesize that the sec-butyl isomer may exhibit different, and potentially reduced, bioactivity compared to the n-butyl isomer in biological systems where a precise molecular fit is paramount. However, this remains a hypothesis until validated by empirical data. The provided experimental protocols offer a robust framework for researchers to undertake a direct comparative analysis of these two compounds, thereby contributing valuable data to the broader understanding of sulfonamide pharmacology.

References

  • Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers. (URL: Provided in search results)
  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (URL: Provided in search results)
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed. (URL: [Link])

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. (URL: Provided in search results)
  • "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin. (URL: Provided in search results)
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. (URL: Provided in search results)
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: Provided in search results)
  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. PMC. (URL: Provided in search results)
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Deciphering the N1-substituent effects on biodegradation of sulfonamides: Novel insights revealed from molecular biology and computational chemistry approaches. PubMed. (URL: [Link])

  • Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide. (URL: Provided in search results)
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: Provided in search results)
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). (URL: Provided in search results)
  • Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. (URL: Provided in search results)
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. PMC. (URL: Provided in search results)
  • Biological activities of sulfonamides.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. (URL: Provided in search results)
  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. (URL: Provided in search results)
  • Structure-Activity Relationships in Med Chem. Fiveable. (URL: Provided in search results)
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (URL: Provided in search results)
  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. (URL: Provided in search results)
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. (URL: Provided in search results)

Sources

Validation

Chromatographic Profiling of Sulfonamide Impurities: A Comparative Technical Guide

Executive Summary The analysis of sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) presents a distinct chromatographic challenge due to their amphoteric nature and the high polarity of their degradation pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) presents a distinct chromatographic challenge due to their amphoteric nature and the high polarity of their degradation products. While traditional fully porous C18 columns remain the regulatory standard, they often fail to retain critical polar impurities like sulfanilic acid (SA) and p-toluenesulfonic acid (PTS), which co-elute with the void volume.

This guide objectively compares three chromatographic approaches: Traditional RPLC , Core-Shell (Fused-Core) Technology , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Experimental evidence suggests that while Core-Shell particles offer the best balance of speed and resolution for lipophilic impurities, HILIC is the only robust method for quantifying polar degradants, necessitating a dual-method strategy for comprehensive impurity profiling.

The Scientific Challenge: Why Standard Methods Fail

Sulfonamides contain both a basic amine group and an acidic sulfonamide group. Their retention behavior is governed by the Henderson-Hasselbalch equation, making pH control critical.

  • The Polarity Trap: The primary degradation pathway of sulfonamides is hydrolysis at the amide bond, yielding sulfanilic acid . This compound is highly polar (LogP < 0). In standard Reverse Phase Liquid Chromatography (RPLC), it interacts minimally with the hydrophobic C18 ligand, often eluting at

    
     (void time), where ion suppression prevents accurate MS quantitation and UV baseline noise compromises sensitivity.
    
  • The Efficiency Gap: Traditional 5

    
    m porous particles suffer from significant Eddy diffusion (
    
    
    
    term in van Deemter equation), limiting resolution between structurally similar synthesis by-products like p-toluenesulfonamide (PTSA).

Comparative Analysis of Methodologies

The following data summarizes performance metrics across three distinct stationary phase architectures.

Table 1: Comparative Performance Matrix
MetricTraditional RPLC Core-Shell RPLC HILIC
Stationary Phase Fully Porous C18 (5

m)
Core-Shell C18 (2.7

m)
Bare Silica or Amide (1.7-3

m)
Mechanism Hydrophobic InteractionHydrophobic InteractionPartitioning (Water-rich layer)
Backpressure Low (< 150 bar)Moderate (< 400 bar)Low-Moderate
Resolution (

)
Baseline (1.0 - 1.5)High (> 2.5)N/A for non-polars; High for polars
Sulfanilic Acid Retention Poor (

)
Poor (

)
Excellent (

)
Solvent Consumption HighLow (Faster runs)Low (High organic % allows fast evaporation)
MS Sensitivity StandardHigh (Sharper peaks)Superior (High organic mobile phase enhances desolvation)

Strategic Decision Framework

To ensure scientific integrity, method selection should be data-driven based on the specific impurities targeted.

MethodSelection Start Target Impurity Profile CheckLogP Analyze Impurity Polarity (LogP Value) Start->CheckLogP HighLogP LogP > 1.0 (Lipophilic Impurities) CheckLogP->HighLogP LowLogP LogP < 0 (Polar Degradants) CheckLogP->LowLogP RPLC_Path Select RPLC Mode HighLogP->RPLC_Path HILIC_Path Select HILIC Mode LowLogP->HILIC_Path ResolutionCheck Is Resolution (Rs) > 1.5 on 5µm Column? RPLC_Path->ResolutionCheck StandardHPLC Use Standard Porous C18 (Routine QC) ResolutionCheck->StandardHPLC Yes CoreShell Use Core-Shell C18 (2.7µm) (High Efficiency/Throughput) ResolutionCheck->CoreShell No (Complex Mix)

Figure 1: Decision tree for selecting the optimal chromatographic mode based on impurity polarity and resolution requirements.

Experimental Protocols

The following protocols are designed as self-validating systems . Each includes a System Suitability Test (SST) that must pass before sample analysis proceeds.

Protocol A: High-Efficiency Separation of Lipophilic Impurities (Core-Shell)

Objective: Separate sulfonamide API from synthesis precursors (e.g., PTSA) with maximum speed.

  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for dewetting prevention)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 60% B (Wash)

  • Flow Rate: 1.5 mL/min (Leveraging low backpressure of core-shell).

  • Detection: UV @ 254 nm (aromatic ring) and 270 nm (sulfonamide max).

Self-Validating SST Criteria:

  • Resolution (

    
    ):  > 2.0 between API and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the API peak (confirms secondary interactions are suppressed).
Protocol B: Retention of Polar Degradants (HILIC)

Objective: Retain and quantify sulfanilic acid (SA) and other polar hydrolytic degradants.

  • Column: Bare Silica or Zwitterionic Amide, 100 x 2.1 mm, 1.7

    
    m (UHPLC).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Buffer concentration is critical for HILIC partitioning).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Method: 90% B / 10% A. (High organic is required to maintain the water layer on the silica surface).

  • Flow Rate: 0.4 mL/min.

  • Sample Diluent: 100% Acetonitrile (Crucial: Injecting water disrupts the HILIC mechanism and causes peak distortion).

Self-Validating SST Criteria:

  • Retention Factor (

    
    ):  Sulfanilic Acid 
    
    
    
    > 2.0 (Ensures elution away from void).
  • Column Equilibration: Run 10 column volumes before first injection; retention time stability

    
     0.1 min.
    

Technical Deep Dive: The Core-Shell Advantage

Why prioritize Core-Shell particles over sub-2


m fully porous particles for sulfonamides?

The primary advantage lies in the Van Deemter C-term (Mass Transfer). Sulfonamides are relatively small molecules, but the diffusion path length in fully porous particles creates band broadening.

  • Core-Shell Architecture: A solid silica core (1.7 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    m) covered by a porous shell (0.5 
    
    
    
    m).
  • Causality: Analytes only diffuse through the thin shell, significantly reducing the mass transfer time. This allows the use of higher flow rates without the steep loss of efficiency seen in fully porous columns.

  • Result: You achieve UHPLC-level resolution (

    
    ) on standard HPLC systems (400 bar limit), avoiding the capital expenditure of upgrading to 1000+ bar systems.
    

ParticleEfficiency Sub2 Fully Porous (Sub-2 µm) Backpressure Backpressure Sub2->Backpressure Extremely High (>600 bar) Efficiency Plate Count (N) Sub2->Efficiency High CoreShell Core-Shell (2.7 µm) CoreShell->Backpressure Moderate (<400 bar) CoreShell->Efficiency Comparable to Sub-2µm

Figure 2: Efficiency vs. Pressure trade-off. Core-shell particles provide high efficiency without the extreme backpressure of fully porous sub-2µm particles.

References

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Waters Corporation. (2025). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • ResearchGate. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Retrieved from [Link]

Sources

Comparative

distinguishing N-[4-(butan-2-yl)phenyl]methanesulfonamide from structural isomers

An Expert's Guide to the Structural Elucidation of N-[4-(butan-2-yl)phenyl]methanesulfonamide and its Isomers In the landscape of pharmaceutical development and chemical research, absolute certainty in molecular structur...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Structural Elucidation of N-[4-(butan-2-yl)phenyl]methanesulfonamide and its Isomers

In the landscape of pharmaceutical development and chemical research, absolute certainty in molecular structure is non-negotiable. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Even subtle variations, such as the relocation of a functional group on an aromatic ring or a different branching pattern in an alkyl chain, can dramatically alter a molecule's efficacy, toxicity, and metabolic profile. This guide provides a comprehensive, multi-technique strategy for the unambiguous identification of N-[4-(butan-2-yl)phenyl]methanesulfonamide, distinguishing it from its critical structural isomers.

We will move beyond simple data reporting to explore the causality behind the analytical results, providing field-proven insights into why specific techniques excel at resolving particular isomeric challenges. The protocols and data presented herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in your structural assignments.

The primary isomers of concern fall into two categories:

  • Positional Isomers: The ortho- (1,2-), meta- (1,3-), and para- (1,4-) arrangements of the sec-butyl and methanesulfonamide groups on the phenyl ring.

  • Alkyl Chain Isomers: Variations in the butyl group structure (n-butyl, isobutyl, sec-butyl, and tert-butyl) at the para-position.

This guide will systematically address the differentiation of these isomers using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Liquid/Gas Chromatography (LC/GC).

Part 1: The Definitive Power of NMR in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the chemical environment of individual atoms.[1] For distinguishing both positional and alkyl isomers, NMR is not just a tool; it is the final arbiter.

Distinguishing Positional Isomers (ortho, meta, para)

The key to differentiating positional isomers lies in molecular symmetry, which dictates the number of unique signals and the coupling patterns observed in the NMR spectra.[2][3][4]

  • Expertise & Causality: The para-substituted isomer possesses a C₂ axis of symmetry, rendering pairs of protons and carbons on the aromatic ring chemically equivalent. The ortho- and meta- isomers lack this symmetry, resulting in four unique aromatic protons and six unique aromatic carbons. This fundamental difference in symmetry is the primary reason NMR is so effective.

¹H NMR Spectroscopy: The aromatic region (δ 6.5-8.0 ppm) is most informative.

  • para-Isomer (Target): Due to its symmetry, the spectrum is deceptively simple. It typically displays what appears to be two doublets (an AA'BB' system), representing the two sets of equivalent aromatic protons.[5]

  • *ortho- & meta-Isomers: The lack of symmetry results in four distinct signals for the four aromatic protons, producing a complex and crowded multiplet pattern that is challenging to resolve without higher field instruments or 2D techniques.[2][6]

¹³C NMR Spectroscopy: The carbon spectrum provides a clear, quantitative confirmation of the substitution pattern.[7]

  • para-Isomer (Target): Displays only four signals in the aromatic region (δ 110-150 ppm): two for the substituted carbons (ipso-carbons) and two for the proton-bearing carbons (CH).

  • *ortho- & meta-Isomers: Both will show six distinct signals in the aromatic region, corresponding to each of the six unique aromatic carbons.

Table 1: Expected NMR Signatures for Positional Isomers of N-(butan-2-yl)phenyl]methanesulfonamide

Isomer¹H NMR Aromatic Region (δ 6.5-8.0 ppm)¹³C NMR Aromatic SignalsKey Differentiating Feature
para- (Target) Two doublets (AA'BB' system), ~2H each4High symmetry leads to fewer signals.[2][3]
ortho- Four complex multiplets, ~1H each6Low symmetry, complex splitting.[2][6]
meta- Four complex multiplets, ~1H each6Low symmetry, complex splitting.[2][6]
Distinguishing Alkyl Chain Isomers (n-, iso-, sec-, tert-butyl)

For alkyl isomers, the ¹H NMR spectrum provides an unmistakable fingerprint based on the unique chemical shifts and spin-spin splitting patterns of the butyl group protons.[8][9]

  • Expertise & Causality: The n+1 rule is the guiding principle. The number of adjacent, non-equivalent protons determines the splitting pattern (singlet, doublet, triplet, etc.) of a given signal. Each butyl isomer has a distinct arrangement of CH, CH₂, and CH₃ groups, leading to a unique and diagnostic set of signals.

  • sec-Butyl (Target): The most complex pattern. It features a terminal methyl group split into a triplet, another methyl group (adjacent to the chiral center) split into a doublet, a methylene (CH₂) group appearing as a multiplet, and a single methine (CH) proton also as a multiplet.[10]

  • n-Butyl: A classic signature of a long alkyl chain: a terminal methyl triplet, two internal methylene multiplets (sextet and quintet), and the methylene group attached to the phenyl ring as a triplet.[8]

  • iso-Butyl: Characterized by a strong doublet integrating to six protons (from two equivalent methyl groups) and a multiplet for the single methine proton.[8]

  • tert-Butyl: The simplest and most telling spectrum. It displays a sharp singlet integrating to nine protons, as the three methyl groups are equivalent and have no adjacent protons to couple with.[9]

Table 2: Diagnostic ¹H NMR Signatures for para-Substituted Alkyl Isomers

Alkyl GroupProton EnvironmentExpected Splitting PatternIntegration
sec-Butyl (Target) -CH(CH₃)CH₂CH₃Multiplet (sextet)1H
-CH(CH₃)CH₂CH₃Multiplet (quintet)2H
-CH(CH₃)CH₂CH₃Doublet3H
-CH(CH₃)CH₂CH₃Triplet3H
n-Butyl -CH₂CH₂CH₂CH₃Triplet2H
-CH₂CH₂CH₂CH₃Sextet2H
-CH₂CH₂CH₂CH₃Quintet2H
-CH₂CH₂CH₂CH₃Triplet3H
iso-Butyl -CH₂CH(CH₃)₂Doublet2H
-CH₂CH(CH₃)₂Multiplet (nonet)1H
-CH₂CH(CH₃)₂Doublet6H
tert-Butyl -C(CH₃)₃Singlet9H
Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of deuterated solvents is essential to avoid large solvent signals from obscuring the analyte peaks.[1]

  • Homogenization: Vortex the tube until the sample is completely dissolved.

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D (COSY, HSQC) spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H signals and assign peaks based on chemical shift, splitting patterns, and coupling constants, referencing the expected patterns in Tables 1 and 2.

Part 2: Orthogonal Techniques for Confirmation

While NMR is definitive, other techniques provide rapid, complementary data and are essential in a comprehensive quality control workflow, especially when dealing with complex mixtures.

Infrared (IR) Spectroscopy: A Rapid Screen for Positional Isomers

IR spectroscopy excels at providing a quick confirmation of the benzene ring substitution pattern.

  • Expertise & Causality: The out-of-plane C-H bending vibrations of the aromatic protons are highly sensitive to their relative positions.[11] This results in strong, characteristic absorption bands in the 900-690 cm⁻¹ region of the spectrum, which can be used to rapidly distinguish ortho, meta, and para isomers.[3][5] Additionally, characteristic peaks for the sulfonamide group (N-H stretch ~3300 cm⁻¹, asymmetric and symmetric SO₂ stretches ~1340 and ~1160 cm⁻¹) should be present in all isomers.[12][13]

Table 3: Diagnostic IR Absorption Bands for Positional Isomers

IsomerC-H Out-of-Plane Bending (cm⁻¹)Key Differentiating Feature
para- (Target) 860 - 790 (One strong band)A single, strong band in this specific region is highly indicative of para-substitution.[3][11]
ortho- 770 - 735 (One strong band)A single, strong band shifted to a lower wavenumber compared to the para isomer.[3][11]
meta- 810 - 750 AND ~690 (Two bands)The presence of two distinct bands is characteristic of meta-substitution.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Analysis: Identify the key absorption bands, paying close attention to the 900-690 cm⁻¹ region for the substitution pattern and the characteristic sulfonamide peaks.

Chromatography (HPLC & GC): The Power of Separation

Chromatographic methods are indispensable for physically separating isomers within a mixture, allowing for their individual quantification and subsequent identification.

  • Expertise & Causality: Isomers possess distinct physical properties, such as polarity, shape, and volatility, which govern their interactions with the chromatographic stationary phase.[14] For positional isomers, differences in dipole moments lead to differential retention on polar or phenyl-based columns. For alkyl isomers, differences in boiling points and molecular shape dictate their elution order in gas chromatography.

High-Performance Liquid Chromatography (HPLC):

  • Positional Isomers: Reversed-phase HPLC using a phenyl-based stationary phase is highly effective. The π-π interactions between the analyte's aromatic ring and the phenyl ligands on the stationary phase provide an additional selectivity mechanism beyond simple hydrophobicity, often enabling baseline separation.[15][16] The elution order can vary but is often ortho < meta < para.

  • Alkyl Isomers: Separation is also readily achieved on standard C18 columns, with retention time generally increasing with the linearity of the alkyl chain.

Gas Chromatography (GC):

  • Alkyl Isomers: GC provides excellent resolution of alkyl isomers based on their volatility. The more branched and compact an isomer is, the lower its boiling point and the shorter its retention time. The expected elution order is: tert-butyl < isobutyl < sec-butyl < n-butyl.

  • Positional Isomers: These isomers have very similar boiling points, making their separation by GC more challenging but achievable with high-resolution capillary columns. Derivatization may be required to improve the thermal stability and volatility of the sulfonamide group.[17][18]

Mass Spectrometry (MS): Confirmation and Fragmentation Clues

Mass spectrometry is the gold standard for confirming molecular weight but has limitations in isomer differentiation.

  • Expertise & Causality: All isomers of N-(butan-2-yl)phenyl]methanesulfonamide will have the same molecular weight (227.32 g/mol ) and will thus show an identical molecular ion peak ([M]+ or [M+H]+).[19]

  • Positional Isomers: Standard electron ionization (EI) mass spectrometry typically cannot distinguish between ortho, meta, and para isomers of alkylbenzenes. This is because they fragment through common, stable intermediates, such as the tropylium ion (m/z 91), resulting in nearly identical mass spectra.[20][21]

  • Alkyl Isomers: Fragmentation patterns can offer valuable clues. The primary cleavage occurs at the benzylic C-C bond, which is the weakest bond.[20][21]

    • tert-Butyl Isomer: Shows a characteristic and often dominant loss of a methyl radical (-15 Da) to form a highly stable [M-15]⁺ ion. This is a key diagnostic fragment.

    • sec-Butyl Isomer: Primarily loses an ethyl radical (-29 Da) to form an [M-29]⁺ ion.

    • n-Butyl & iso-Butyl Isomers: Both tend to lose a propyl radical (-43 Da) to form an [M-43]⁺ ion. Rearrangements can complicate direct interpretation.

Table 4: Key Diagnostic EI-MS Fragments for para-Substituted Alkyl Isomers

Alkyl IsomerPrimary FragmentationKey Diagnostic Ion (m/z)
tert-Butyl Loss of •CH₃[M-15]⁺
sec-Butyl (Target) Loss of •CH₂CH₃[M-29]⁺
n-Butyl Loss of •CH₂CH₂CH₃[M-43]⁺
iso-Butyl Loss of •CH(CH₃)₂[M-43]⁺

Integrated Analytical Workflow

For an unknown sample suspected to be an isomer of N-[4-(butan-2-yl)phenyl]methanesulfonamide, a logical, multi-step approach is required for confident identification.

workflow cluster_start Initial Screening & Separation cluster_confirm Confirmation & Positional ID cluster_elucidate Definitive Structure Elucidation Unknown Unknown Sample GCMS GC-MS or LC-MS Analysis Unknown->GCMS 1. Inject IR ATR-IR Spectroscopy GCMS->IR 2. Confirm MW & Isolate Fraction IR_Result Identify Substitution (ortho, meta, para) IR->IR_Result 3. Analyze NMR 1D & 2D NMR Spectroscopy IR_Result->NMR 4. Correlate Final_ID Unambiguous Isomer ID NMR->Final_ID 5. Assign Structure

Caption: A logical workflow for isomer identification.

Conclusion

The unambiguous structural characterization of N-[4-(butan-2-yl)phenyl]methanesulfonamide from its positional and alkyl chain isomers is a challenge that demands a multi-faceted analytical strategy. While chromatographic techniques are essential for separation and mass spectrometry is vital for molecular weight confirmation, NMR spectroscopy stands alone as the most powerful and definitive tool for absolute structural assignment. The distinct signatures generated by molecular symmetry (for positional isomers) and spin-spin coupling patterns (for alkyl isomers) provide an irrefutable basis for identification. IR spectroscopy serves as an excellent, rapid screening method for determining the aromatic substitution pattern. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their research and development endeavors.

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